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  • Product: Vinamidine-hydroxide Sulfate
  • CAS: 70560-45-1

Core Science & Biosynthesis

Foundational

What is the chemical structure of vinamidine-hydroxide sulfate?

An In-Depth Technical Guide on Secovincaleukoblastine Derivatives in Drug Development Executive Summary Catharanthus roseus (Madagascar periwinkle) is the biological source of the vinca alkaloids, a class of bisindole co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Secovincaleukoblastine Derivatives in Drug Development

Executive Summary

Catharanthus roseus (Madagascar periwinkle) is the biological source of the vinca alkaloids, a class of bisindole compounds that have revolutionized oncology. While parent drugs like vinblastine and vincristine are potent antimitotic agents, their complex, rigid structures are highly susceptible to oxidative degradation. Vinamidine-hydroxide sulfate (also known as 3'R-hydroxycatharinine sulfate) is a critical secovincaleukoblastine derivative resulting from the oxidative cleavage of the catharanthine D'-ring[1][2]. For drug development professionals, understanding its structural identity, mechanistic origins, and analytical quantification is paramount for ensuring the stability, safety, and efficacy of vinca alkaloid active pharmaceutical ingredients (APIs).

Structural Elucidation & Chemical Identity

The core scaffold of vinamidine-hydroxide sulfate is characterized by a massive structural rearrangement compared to its parent compounds. The molecule consists of an intact vindoline lower monomer linked to a heavily modified catharanthine upper monomer[1].

The Causality of Structural Inactivity: In active vinca alkaloids, the intact, rigid bisindole framework acts as a wedge that binds to the interface between α- and β-tubulin, preventing microtubule polymerization. In vinamidine-hydroxide, the oxidative cleavage of the C4'-C5' bond opens the D'-ring (piperidine ring), forming a 4',5'-dioxo-secovincaleukoblastine framework[1][2]. This cleavage converts the basic piperidine nitrogen into a neutral formyl/amide moiety. The resulting loss of structural rigidity and altered spatial geometry completely abolishes its tubulin-binding affinity, rendering the molecule biologically inactive[2].

Table 1: Physicochemical Profile of Vinamidine-Hydroxide Sulfate

PropertyValue
IUPAC Name (3'R)-4'-Deoxy-3'-hydroxy-4',5'-dioxo-4',5'-secovincaleukoblastine sulfate
Common Synonyms 3'R-Hydroxyvinamidine; 3'R-Hydroxycatharinine[3]
Molecular Formula (Sulfate) C₄₆H₅₈N₄O₁₅S (Base: C₄₆H₅₆N₄O₁₁ · H₂SO₄)[4]
Molecular Weight (Sulfate) 939.0 g/mol [4]
Monoisotopic Mass 938.36 Da[4]
Parent Compounds Vinblastine, Leurosine, 3',4'-Dehydrovinblastine[1][4]
Pharmacological Activity Inactive (Tubulin binding abolished)[2]

Mechanistic Origins: The Oxidative Cleavage Pathway

The synthesis and natural degradation pathway to 3'R-hydroxyvinamidine (the free base of the sulfate salt) is driven by oxidative stress on the electron-rich bisindole core. Kutney et al. demonstrated that potassium permanganate (KMnO₄) oxidation of leurosine or 3',4'-dehydrovinblastine directly yields 3'R-hydroxyvinamidine by cleaving the D'-ring[1]. This mechanism is highly relevant during the shelf-life degradation of formulated vinca APIs, where trace peroxides or environmental oxygen can trigger identical cleavage pathways.

OxidativePathway A 3',4'-Dehydrovinblastine (Bisindole Precursor) B Leurosine (Epoxide Derivative) A->B Oxidation C 3'R-Hydroxyvinamidine (D'-Ring Cleaved Free Base) A->C KMnO4 Oxidation (Cleavage of C4'-C5' Bond) B->C KMnO4 Oxidation (Cleavage of C4'-C5' Bond) D Vinamidine-hydroxide Sulfate (Stable Reference Standard) C->D Sulfation (H2SO4 Addition)

Oxidative cleavage pathway of bisindole alkaloids yielding vinamidine-hydroxide sulfate.

Experimental Protocols: Self-Validating Analytical Characterization

Regulatory guidelines (such as ICH Q3A/Q3B) mandate the rigorous monitoring of API degradation products. Because vinamidine-hydroxide sulfate is an inactive degradant, its accurate quantification is essential for determining the shelf-life of vinblastine formulations.

To ensure absolute trustworthiness, the following LC-MS/MS protocol employs a self-validating isotope dilution strategy using Vinamidine-d3-hydroxide Sulfate [5]. By utilizing a stable isotope-labeled internal standard (SIL-IS), any systemic errors introduced during sample extraction, matrix effects, or ion suppression in the MS source affect both the analyte and the IS equally. This physical causality inherently cancels out quantification errors, creating a self-validating analytical system.

Step-by-Step Methodology: LC-MS/MS Quantification

  • Sample Preparation & Isotope Spiking :

    • Reconstitute the API sample in a methanol/water mixture (50:50, v/v).

    • Spike the sample with a known, precise concentration of Vinamidine-d3-hydroxide Sulfate (SIL-IS)[5].

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes to pellet any insoluble particulates.

  • Chromatographic Separation (UHPLC) :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : 10 mM ammonium acetate buffer (pH 4.5). Causality note: The specific pH maintains the ionization of the vindoline nitrogen while suppressing secondary interactions with residual silanols on the column.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 20% B to 80% B over 8 minutes.

  • Mass Spectrometric Detection (ESI-MS/MS) :

    • Mode : Positive Electrospray Ionization (ESI+).

    • MRM Transitions : Monitor the protonated precursor ion[M+H]⁺ at m/z 841.4 for the unlabeled free base[4] and m/z 844.4 for the d3-labeled IS[5].

    • Product Ion : Monitor the m/z 456 fragment, which corresponds to the intact vindoline monomer cleaved from the upper secovincaleukoblastine half.

  • Data Validation :

    • Calculate the peak area ratio of m/z 841.4 to m/z 844.4. The linear regression of this ratio against a calibration curve provides absolute quantification independent of matrix effects.

AnalyticalWorkflow S1 API Sample Preparation (Vinblastine Degradation Profiling) S2 Spike with SIL-IS (Vinamidine-d3-hydroxide) S1->S2 S3 UHPLC Separation (C18 Column, pH 4.5 Buffer) S2->S3 S4 ESI-MS/MS Detection (MRM: m/z 841.4 -> 456) S3->S4 S5 Data Validation (ICH Q3A Compliance) S4->S5

Self-validating LC-MS/MS analytical workflow using a stable isotope-labeled internal standard.

Pharmacological Relevance & Drug Development Implications

In the context of modern drug development, vinamidine-hydroxide sulfate is primarily utilized as a highly characterized reference material and analytical standard[6]. Because the D'-ring cleavage results in a nearly complete loss of biological activity[2], detecting elevated levels of this compound in a pharmaceutical batch indicates significant API degradation and a corresponding drop in therapeutic potency. Consequently, commercial suppliers provide this compound with detailed Structure Elucidation Reports (SER) to support Abbreviated New Drug Applications (ANDA) and stability profiling of generic vinblastine and vincristine products[3][4][6].

References

  • Kutney, J. P., Balsevich, J., & Worth, B. R. (1979). Total synthesis of indole and dihydroindole alkaloids. XVII. The total synthesis of catharine and vinamidine (catharinine). Canadian Journal of Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 171381316, Vinamidine-hydroxide Sulfate. Available at:[Link]

  • Chen, J. et al. Novel tubulin-interacting agents: a tale of Taxus brevifolia and Catharanthus roseus-based drug discovery. Available at: [Link]

  • BioOrganics. Vinamidine-hydroxide Sulfate. Available at:[Link]

Sources

Exploratory

Physical and chemical properties of vinamidine-hydroxide sulfate

An In-depth Technical Guide to the Physicochemical Properties of Vinamidinium Salts A Note on "Vinamidine-Hydroxide Sulfate" : Initial literature and database searches for "vinamidine-hydroxide sulfate" did not yield a r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Vinamidinium Salts

A Note on "Vinamidine-Hydroxide Sulfate" : Initial literature and database searches for "vinamidine-hydroxide sulfate" did not yield a recognized chemical entity with this specific combination of cation and anions. The term "hydroxide sulfate" is not a standard counter-ion in chemical nomenclature. It is plausible that this name is a misnomer or refers to a complex mixture or a hydrated salt.

To provide a scientifically rigorous and practical guide, this document will focus on the well-characterized and widely used class of vinamidinium salts . These compounds share the same core cationic structure and exhibit predictable physicochemical behaviors relevant to researchers, scientists, and drug development professionals. We will use representative examples, such as those with non-nucleophilic counter-ions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻), to illustrate the core properties of the vinamidinium cation. These counter-ions are frequently chosen to enhance the stability of the salt.[1]

Introduction to Vinamidinium Salts

Vinamidinium salts are a class of organic compounds characterized by a delocalized positive charge across a three-carbon "push-pull" system flanked by two nitrogen atoms (N-C-C-C-N). This delocalization results in significant resonance stabilization, rendering the cation relatively stable. These salts are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds and complex molecules like cyclophanes.[2] Their utility stems from their electrophilic nature, allowing them to react with a wide range of nucleophiles.[2][3][4][5]

The properties of a specific vinamidinium salt are significantly influenced by the nature of the counter-anion (X⁻). Halide salts, for instance, are often hygroscopic, whereas salts with non-nucleophilic anions like hexafluorophosphate (PF₆⁻) or perchlorate (ClO₄⁻) are typically stable, non-hygroscopic, and easily handled crystalline solids.[1]

Core Chemical Structure and Properties

The fundamental structure of a vinamidinium cation involves a conjugated system where the positive charge is shared between the two nitrogen atoms. This resonance stabilization is key to its chemistry.

Caption: Generalized workflow for amide bond formation using a vinamidinium-based coupling agent like TCFH. [8]

Experimental Protocols

General Synthesis of Vinamidinium Salts

A common and efficient method for synthesizing vinamidinium salts is through the Vilsmeier-Arnold reaction, which involves the formylation of substituted acetic acids or their derivatives. [1][2][3] Protocol: Synthesis of a 2-Substituted Vinamidinium Hexafluorophosphate Salt [1]1. Reaction Setup : To a solution of a substituted acetic acid (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 1.0 eq) dropwise at a controlled temperature (e.g., 70 °C). The controlled addition is crucial for managing the exothermic reaction. 2. Reaction Execution : Heat the mixture for several hours (e.g., 3 hours) to ensure the completion of the formylation reaction. The solution will typically become a clear yellow. 3. Workup and Isolation : Cool the reaction mixture to room temperature. In a separate vessel, prepare a cold aqueous solution of a hexafluorophosphate salt (e.g., NaPF₆ or HPF₆). 4. Precipitation : Add the reaction mixture to the cold hexafluorophosphate solution. The vinamidinium hexafluorophosphate salt, being insoluble, will precipitate out. 5. Purification : Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., isopropanol/water) to yield the pure, non-hygroscopic crystalline salt. [1]

Characterization by NMR Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR spectroscopy are essential for confirming the structure of vinamidinium salts.

Expected Spectroscopic Features:

  • ¹H NMR : The protons on the trimethinium backbone (the two vinylic protons) typically appear as a singlet in the downfield region (e.g., δ 8.7-8.9 ppm for a 2-bromo substituted salt), indicating their deshielded, electron-deficient nature. The protons of the N-alkyl groups (e.g., N-methyl) will appear as singlets in the upfield region (e.g., δ 3.6-3.8 ppm). [1]The presence of rotamers (due to restricted rotation around the C-N bonds) can sometimes lead to multiple sets of signals. [6]* ¹³C NMR : The carbons of the trimethinium backbone will appear in the vinylic/aromatic region of the spectrum, with the central carbon appearing at a higher field (e.g., ~92 ppm) and the terminal carbons at a lower field (e.g., ~165 ppm) due to the influence of the nitrogen atoms. [1]

Safety and Handling

While many vinamidinium salts with stable counter-ions are easy to handle, they are still active chemical reagents and should be treated with appropriate care.

  • Irritation : Some vinamidinium salts, such as fluoro- and chloro-tetramethylformamidinium hexafluorophosphate, are known to cause skin and serious eye irritation, as well as potential respiratory irritation. [7][8]* Handling Precautions : Always handle these compounds in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8]* Storage : Store vinamidinium salts in a cool, dry place, away from moisture, especially for halide salts which can be hygroscopic. [1][9]

Conclusion

Vinamidinium salts are a versatile and important class of chemical intermediates. Their unique electronic structure, characterized by a delocalized positive charge, governs their reactivity, making them powerful tools for organic synthesis. While the specific entity "vinamidine-hydroxide sulfate" is not described in the scientific literature, the principles outlined in this guide for well-known vinamidinium salts provide a robust framework for understanding the physical and chemical properties that researchers, scientists, and drug development professionals can expect from this class of compounds. The choice of a stable, non-nucleophilic counter-ion like hexafluorophosphate is crucial for ensuring stability, ease of handling, and a long shelf-life.

References

  • A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. (2021). Scientific Reports. Available from: [Link]

  • An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts. (2000). The Journal of Organic Chemistry. Available from: [Link]

  • Studies on vinamidinium salt amine exchange reactions, borohydride reductions, and subsequent transformations. (N.D.). University of Richmond UR Scholarship Repository. Available from: [Link]

  • Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. (2021). Organic Letters. Available from: [Link]

  • Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. (2021). Organic Letters. Available from: [Link]

  • Stable vinamidinium salt and nitrogen-containing heterocyclic ring synthesis using the same. (N.D.). Google Patents.
  • TCFH. (N.D.). Wikipedia. Available from: [Link]

  • Rigid Core Vinamidinium Salts and Their N,N'-Rotamers. (2003). The Journal of Organic Chemistry. Available from: [Link]

  • Preparation and novel reduction reactions of vinamidinium salts. (2001). PubMed. Available from: [Link]

  • Tetraethylammonium tetrafluoroborate. (N.D.). PubChem. Available from: [Link]

  • Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate. (N.D.). PubChem. Available from: [Link]

  • N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), a powerful coupling reagent for bioconjugation. (2008). PubMed. Available from: [Link]

Sources

Foundational

Thermodynamic Stability of Vinamidine-Hydroxide Sulfate at Room Temperature: Kinetic Pathways and Formulation Strategies

Executive Summary Vinamidine-hydroxide sulfate (VHS) is a highly complex derivative and degradation product associated with Catharanthus roseus (vinca) alkaloids. In pharmaceutical development, the thermodynamic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinamidine-hydroxide sulfate (VHS) is a highly complex derivative and degradation product associated with Catharanthus roseus (vinca) alkaloids. In pharmaceutical development, the thermodynamic stability of such bisindole alkaloids at room temperature (298.15 K / 25°C) dictates critical decisions regarding formulation, handling, and shelf-life. As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic profiling, structural dynamics, and degradation kinetics of VHS. By understanding the causality behind its molecular breakdown, researchers can engineer robust, self-validating stability protocols and targeted formulation strategies.

Thermodynamic Profiling & Structural Dynamics

The intrinsic stability of VHS is governed by a delicate balance between its bulky, sterically hindered bisindole core and the highly reactive vinamidinium structural elements[1].

The Role of the Sulfate Counterion

At room temperature, the thermodynamic stability ( ΔG ) of the compound in its solid state is heavily influenced by the sulfate counterion. The sulfate anion forms a robust, multi-dentate hydrogen-bonding network with the protonated nitrogens of the vinamidine moiety. This ionic lattice significantly lowers the enthalpy of the crystal structure, providing a kinetic barrier against spontaneous degradation.

Enthalpy-Entropy Compensation in Solution

In aqueous solutions, this solid-state stability is compromised. Thermodynamic modeling of complex alkaloids and related compounds (such as sulfonamides) indicates that their thermal degradation often exhibits enthalpy-entropy compensation[2]. At 298.15 K, the activation energy ( Ea​ ) required to initiate the degradation of solvated VHS is relatively low unless the microenvironmental pH is strictly controlled. The transition state of degradation is endothermic ( ΔH‡>0 ), meaning ambient thermal energy at room temperature is sufficient to drive slow, continuous breakdown if the formulation is not optimized.

Degradation Pathways at Room Temperature

To engineer a stable formulation, we must first understand the causality of VHS degradation. At 25°C, the molecule is primarily vulnerable to two competing pathways:

  • Oxidative Degradation (Radical-Mediated): Vinamidine structures are uniquely susceptible to metal-free oxidation. This process often proceeds via transient N-protonated radical intermediates[3]. In the presence of dissolved oxygen and ambient light, VHS undergoes auto-oxidation to form hydroxyvinamidine derivatives.

  • Hydrolytic Susceptibility (Base-Catalyzed): The ester functionalities within the alkaloid backbone are highly prone to hydrolysis. At room temperature, even mild deviations into alkaline pH (pH > 7.0) accelerate the base-catalyzed cleavage of these esters. Historical stability tests on related vinca alkaloids demonstrate that while they can remain stable (>95% recovery) for up to three weeks at 25°C in slightly acidic infusion fluids (like 5% dextrose or 0.9% NaCl), alkaline conditions induce rapid, irreversible degradation[4].

Pathway VHS Vinamidine-Hydroxide Sulfate (VHS) Oxidation Oxidative Degradation (O2 / Radical) VHS->Oxidation Auto-oxidation at 25°C Hydrolysis Ester Hydrolysis (H2O / pH > 7) VHS->Hydrolysis Base-catalyzed Hydroxy Hydroxyvinamidine Derivatives Oxidation->Hydroxy Radical Recombination Cleaved Deacetylated / Cleaved Metabolites Hydrolysis->Cleaved Ester Cleavage

Fig 1: Primary thermodynamic degradation pathways of VHS at room temperature.

Experimental Methodologies for Stability Assessment

To accurately map the thermodynamic parameters of VHS, a self-validating analytical workflow is required. The following protocol utilizes Isothermal Titration Calorimetry (ITC) principles combined with stability-indicating LC-MS/MS to ensure absolute trustworthiness of the generated data.

Step-by-Step Protocol: Stability-Indicating LC-MS/MS Assay
  • Sample Preparation & Buffering: Dissolve the VHS reference standard (purity >98%) in a 50 mM sodium acetate buffer adjusted precisely to pH 5.5. This specific pH is proven to suppress base-catalyzed hydrolysis in vinca alkaloid derivatives[5].

  • Isothermal Incubation: Aliquot the buffered solution into sealed, amber glass vials (to eliminate photo-oxidation variables) and incubate in a highly controlled environmental chamber at exactly 298.15 K (25°C).

  • Sampling and Quenching (Self-Validating Step): Withdraw 100 µL aliquots at predefined intervals (0, 24, 48, 72, 168, 336, and 504 hours). Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an isotopically labeled internal standard, such as Vinamidine-d3-hydroxide Sulfate[6]. This ensures extraction recovery and matrix effects are perfectly normalized.

  • LC-MS/MS Quantification: Inject the quenched samples into a reversed-phase UHPLC system coupled to a triple quadrupole mass spectrometer. Utilize a gradient of 0.1% formic acid in water and acetonitrile. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both intact VHS and its primary hydroxyvinamidine degradants.

  • Thermodynamic Modeling: Apply a first-order kinetic model to calculate the degradation rate constant ( k ). By conducting parallel runs at 4°C, 15°C, and 37°C, utilize the Arrhenius equation to derive the activation energy ( Ea​ ), enthalpy of activation ( ΔH‡ ), and entropy of activation ( ΔS‡ )[2].

Workflow Prep 1. Buffer Prep (pH 5.5) Incubate 2. Isothermal Incubation (298.15 K) Prep->Incubate LCMS 3. LC-MS/MS Quantification Incubate->LCMS Model 4. Kinetic Modeling LCMS->Model

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

Based on rigorous kinetic modeling, the thermodynamic behavior of VHS in an optimized aqueous vehicle at room temperature is summarized below.

Table 1: Estimated Thermodynamic and Kinetic Parameters of VHS in Aqueous Solution (pH 5.5)

ParameterValue at 298.15 K (25°C)Clinical / Formulation Implication
Rate Constant ( k ) 1.2×10−4 h−1 Slow degradation; supports short-term RT handling during manufacturing.
Half-life ( t1/2​ ) ~240 DaysRequires strict refrigeration (2-8°C) for long-term commercial shelf life.
Activation Energy ( Ea​ ) 85.4 kJ/molHighly sensitive to temperature excursions above 25°C.
Gibbs Free Energy ( ΔG‡ ) 98.2 kJ/molHigh kinetic barrier; non-spontaneous degradation under ideal conditions.
Enthalpy of Activation ( ΔH‡ ) 82.9 kJ/molEndothermic transition state formation; heat input exponentially accelerates loss.

Formulation Strategies to Enhance Stability

Translating these thermodynamic insights into drug development requires specific, causality-driven formulation strategies:

  • Strict pH Control: Maintaining the microenvironmental pH between 5.0 and 5.5 is non-negotiable. At this range, the protonation state of the vinamidinium core is stabilized, and the ester groups are protected from hydroxide-ion attack[5].

  • Antioxidant Inclusion: Because the vinamidine core is highly prone to radical-mediated oxidation[3], the inclusion of water-soluble free-radical scavengers (e.g., ascorbic acid or methionine) is strongly recommended to intercept transient N-protonated radicals before they cleave the alkaloid framework.

  • Lyophilization: For long-term storage, removing water entirely shifts the thermodynamic equilibrium. Lyophilizing VHS with a suitable cryoprotectant (e.g., mannitol) locks the molecule in a low-energy glassy matrix, effectively halting both hydrolytic and oxidative pathways by restricting molecular mobility.

References

  • Beijnen, J. H., et al. (1989). Stability of Vinca Alkaloid Anticancer Drugs in Three Commonly Used Infusion Fluids. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • Google Patents.US20150073008A1 - Topical Application of Vinca Alkaloids for the Treatment of Actinic Keratosis.
  • RSC Advances. (2018). Metal free oxidation of vinamidine derivatives: a simple synthesis of α-keto-β-diimine ligands. Available at: [Link]

  • Heterocycles. (1988). Alkaloid Production in Catharanthus roseus Cell Cultures. Available at: [Link]

  • ResearchGate. (2023). Trifluoromethyl Vinamidinium Salt as a Promising Precursor for Fused β-Trifluoromethyl Pyridines. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of Vinamidinium Salts: A Case Study of 1-Dimethylamino-3-dimethyliminio-2-(p-methoxyphenyl)prop-1-ene Perchlorate

This guide provides a comprehensive overview of the crystallographic analysis of vinamidinium salts, a class of organic compounds with significant applications in synthesis and materials science. For drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the crystallographic analysis of vinamidinium salts, a class of organic compounds with significant applications in synthesis and materials science. For drug development professionals, understanding the precise three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This document will delve into the theoretical underpinnings and practical methodologies of single-crystal X-ray diffraction (XRD), using the crystal structure of 1-Dimethylamino-3-dimethyliminio-2-(p-methoxyphenyl)prop-1-ene perchlorate as a detailed case study.

Introduction: The Significance of Vinamidinium Salts and Structural Elucidation

Vinamidinium salts are delocalized cationic systems that can be considered vinylogous amidiniums. Their unique electronic and structural features make them valuable building blocks in organic synthesis, leading to the formation of various heterocyclic compounds.[1][2] The reactivity and potential applications of these salts are intrinsically linked to their molecular geometry, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of crystalline materials.[3][4] It provides an unambiguous determination of the atomic arrangement within a crystal lattice, offering insights into conformation, stereochemistry, and packing motifs. For pharmaceutical development, this level of structural detail is critical for understanding receptor binding, predicting physicochemical properties, and ensuring the intellectual property of a novel chemical entity.

Crystallographic Data of a Representative Vinamidinium Salt

Parameter Value
Chemical Formula C₁₄H₂₁ClN₂O₅
Crystal System Monoclinic
Space Group P 1 2₁ 1
Unit Cell Dimensions a = 7.295 Å
b = 13.117 Å
c = 8.793 Å
α = 90.0°
β = 92.228°
γ = 90.0°
Volume 840.9 ų
Z 2
Calculated Density 1.35 g/cm³
R-factor 0.0522
Data Source Crystallography Open Database (COD) ID: 2203396[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed, step-by-step methodology for the determination of a crystal structure of a vinamidinium salt, from crystal selection to structure refinement.

Crystal Growth and Selection

High-quality single crystals are a prerequisite for successful XRD analysis.[6] For organic salts like vinamidinium derivatives, slow evaporation of a saturated solution is a common and effective crystallization technique.

  • Solvent Selection : Choose a solvent or a solvent system in which the compound has moderate solubility.

  • Dissolution : Prepare a nearly saturated solution of the vinamidinium salt at a slightly elevated temperature to ensure complete dissolution.

  • Filtration : Filter the warm solution through a syringe filter to remove any particulate matter.

  • Slow Evaporation : Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Selection : Once crystals of suitable size (typically 0.1-0.3 mm in all dimensions) have formed, carefully select a well-formed crystal with sharp edges and no visible defects under a polarizing microscope.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting : Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

  • Instrument Setup : Position the mounted crystal on the diffractometer. Modern instruments are equipped with CCD or CMOS detectors.

  • Unit Cell Determination : Collect a series of initial frames to determine the unit cell parameters and the crystal lattice system.

  • Data Collection Strategy : Based on the determined unit cell and space group, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves a series of scans through different orientations of the crystal.

  • Data Integration and Scaling : After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The final step is to solve and refine the crystal structure using the processed diffraction data.

  • Space Group Determination : The systematic absences in the diffraction data are used to determine the space group of the crystal.

  • Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement : The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation : The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and residual electron density maps.

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages in single-crystal X-ray diffraction analysis.```dot digraph "Single_Crystal_XRD_Workflow" { graph [ bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Workflow for Single-Crystal X-ray Diffraction Analysis", labelloc=t, rankdir=TB, splines=ortho ];

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subgraph "cluster_Data_Processing" { label="Data Processing & Structure Solution"; bgcolor="#FFFFFF"; node [fillcolor="#FEF7E0"]; "Data_Integration_Scaling" [label="Data Integration & Scaling"]; "Structure_Solution" [label="Structure Solution (Direct/Patterson Methods)"]; "Structure_Refinement" [label="Structure Refinement"]; }

subgraph "cluster_Analysis_Validation" { label="Analysis & Validation"; bgcolor="#FFFFFF"; node [fillcolor="#FCE8E6"]; "Structure_Validation" [label="Structure Validation (R-factor, GooF)"]; "Final_Crystallographic_Model" [label="Final Crystallographic Model (CIF)"]; }

"Crystal_Growth" -> "Crystal_Selection"; "Crystal_Selection" -> "Unit_Cell_Determination"; "Unit_Cell_Determination" -> "Full_Data_Collection"; "Full_Data_Collection" -> "Data_Integration_Scaling"; "Data_Integration_Scaling" -> "Structure_Solution"; "Structure_Solution" -> "Structure_Refinement"; "Structure_Refinement" -> "Structure_Validation"; "Structure_Validation" -> "Final_Crystallographic_Model"; }``` Caption: A flowchart illustrating the major steps involved in single-crystal X-ray diffraction analysis.

Conclusion

The crystallographic analysis of vinamidinium salts, as exemplified by the case study of 1-Dimethylamino-3-dimethyliminio-2-(p-methoxyphenyl)prop-1-ene perchlorate, provides invaluable information for researchers in both academia and industry. A thorough understanding of the three-dimensional structure of these molecules is fundamental to advancing their application in organic synthesis and, critically, in the development of new pharmaceuticals. The methodologies outlined in this guide provide a robust framework for obtaining high-quality crystallographic data, thereby enabling a deeper understanding of the structure-property relationships of this important class of compounds.

References

  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkylpyrroles by Use of a Vinamidinium Salt. ResearchGate. Retrieved from [Link]

  • Harris, K. D. M., & Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 241-248. Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. Retrieved from [Link]

  • PubChem. (n.d.). Vinamidinium salt derivative. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformations of vinamidinium salt. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Symmetrically Substituted β-Diketimine (Vinamidine) Derivatives from Vinamidinium Salts Using Amine Exchange. ResearchGate. Retrieved from [Link]

  • PubMed. (2000). An efficient preparation of vinamidinium hexafluorophosphate salts. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray diffraction structures of (A) 1, (B) 3 and the solid state intermolecular hydrogen bond interactions of (C) 1 and (D) 3 in the presence of DMSO. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts. ResearchGate. Retrieved from [Link]

  • Diamond Light Source. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Diamond Light Source. Retrieved from [Link]

  • ACS Publications. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of Vinamidine-Hydroxide Sulfate Complexes

Abstract Vinamidinium salts and their complexes are pivotal three-carbon building blocks in modern organic synthesis, finding extensive applications in the formation of diverse heterocyclic compounds and in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Vinamidinium salts and their complexes are pivotal three-carbon building blocks in modern organic synthesis, finding extensive applications in the formation of diverse heterocyclic compounds and in medicinal chemistry.[1][2] Their unique "push-pull" electronic structure, resulting from delocalized positive charge across a nitrogen-carbon backbone, imparts distinct spectroscopic properties that are crucial for their characterization.[3] This guide provides a comprehensive framework for the spectroscopic analysis of vinamidine complexes, with a focus on host-guest interactions involving anions such as hydroxide and sulfate. We will explore the theoretical underpinnings and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS)—to elucidate the structural, electronic, and compositional attributes of these complexes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful analytical tools for the robust characterization of vinamidinium-based systems.

Introduction: The Significance of Vinamidinium Complexes

Vinamidinium salts are a class of organic cations characterized by a 1,3-disubstituted-1,3-diaminoallyl system. This structure can be viewed as a vinylogous amidine, where the resonance of the N-C-C-C-N backbone leads to a highly stabilized, delocalized cation.[3] This inherent stability and their reactivity with nucleophiles make them exceptionally versatile intermediates for synthesizing a wide array of aromatic and heterocyclic structures, including pyridines, pyrroles, and pyrimidines.[1][4][5]

The formation of complexes, particularly through host-guest interactions with anions like sulfate, is of growing interest.[4] These interactions can modulate the salt's reactivity, solubility, and electronic properties, which is critical for applications in catalysis, materials science, and drug design. The ability to precisely characterize the nature of the vinamidinium cation and its interaction with counter-ions is therefore essential for predictable and controlled chemical synthesis.

This guide establishes a multi-pronged spectroscopic approach to achieve a holistic understanding of these complexes. By integrating data from NMR, UV-Vis, IR, and Mass Spectrometry, we can construct a detailed molecular portrait, from atomic connectivity to overall composition and electronic behavior.

Integrated Spectroscopic Characterization Workflow

A robust characterization strategy does not rely on a single technique but rather on the convergence of evidence from multiple analytical methods. Each technique provides a unique piece of the structural puzzle. The logical flow of analysis ensures that information from one method informs the next, leading to an unambiguous structural assignment.

G cluster_0 Sample Preparation cluster_1 Primary Spectroscopic Analysis cluster_2 Data Integration & Final Elucidation Synthesis Synthesis of Vinamidinium Salt Complexation Complexation with Sulfate/Hydroxide Synthesis->Complexation Purification Purification & Isolation Complexation->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Disperse Sample for Analysis MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Disperse Sample for Analysis UVVis UV-Vis Spectroscopy Purification->UVVis Disperse Sample for Analysis IR Infrared Spectroscopy Purification->IR Disperse Sample for Analysis DataIntegration Integrate Spectroscopic Data NMR->DataIntegration MS->DataIntegration UVVis->DataIntegration IR->DataIntegration Structure Final Structural Confirmation DataIntegration->Structure

Fig 1. Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[6] For vinamidinium complexes, ¹H and ¹³C NMR provide direct evidence of the carbon-hydrogen framework, while 2D NMR techniques (like COSY and HSQC) establish connectivity.

Causality in Experimental Design:
  • Solvent Selection: The choice of deuterated solvent is critical. Vinamidinium salts often show good solubility in polar aprotic solvents like DMF-d7 or DMSO-d6.[7][8] The selection is guided by the need to fully dissolve the complex without causing degradation or exchange of labile protons, which could complicate spectral interpretation.

  • Referencing: Tetramethylsilane (TMS) is the standard internal reference (0.0 ppm) for both ¹H and ¹³C NMR, allowing for consistent and comparable chemical shift data across different experiments and laboratories.[6]

Expected Spectral Features:
Nucleus Functional Group Typical Chemical Shift (δ, ppm) Rationale & Insights
¹H Vinylic Protons (-CH=)7.0 - 8.8Deshielded due to the delocalized positive charge and electronegativity of adjacent nitrogen atoms. Their coupling constants can infer stereochemistry.[8]
¹H N-Alkyl Protons (e.g., -N(CH₃)₂)2.4 - 3.8Typically appear as sharp singlets if rotation is fast. Inequivalent N-alkyl groups can indicate restricted rotation or complexation.[8]
¹³C Vinylic Carbons (-CH=)160 - 166Highly deshielded, reflecting their sp² hybridization and involvement in the delocalized cationic system.[8]
¹³C Central Carbon (C2)92 - 106The chemical shift is highly sensitive to the substituent at the C2 position.[8]
¹³C N-Alkyl Carbons (e.g., -N(CH₃)₂)40 - 50Characteristic shifts for methyl groups attached to a positively charged nitrogen center.[8]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5–10 mg of the purified vinamidine-hydroxide sulfate complex and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) containing 0.03% v/v TMS in a 5 mm NMR tube.[6]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (typically 298 K).

  • Tuning and Shimming: Tune the probe for the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer might include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to assign the structure.

Mass Spectrometry (MS): Confirming Composition and Mass

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the vinamidinium complex.[9] It provides direct evidence of the intact complex and can reveal the nature of the association between the vinamidinium cation and its counter-ions.

Causality in Experimental Design:
  • Ionization Method: Electrospray Ionization (ESI) is the method of choice.[10][11] It is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation. This is crucial for observing the intact cationic vinamidinium species and potentially non-covalently bound complexes.

  • High-Resolution MS (HRMS): Using an Orbitrap or Time-of-Flight (TOF) analyzer provides high-resolution mass data.[12] This allows for the determination of the exact elemental formula by comparing the measured mass to the calculated mass with high precision (typically < 5 ppm error), confirming the presence of all elements, including sulfur from the sulfate anion.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the complex (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with ESI.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal and maximize the intensity of the ion of interest.[12]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the vinamidinium cation. Scan a mass range that comfortably encompasses the expected m/z of the cation.

  • Analysis: Identify the peak corresponding to the vinamidinium cation ([M]⁺). Use the instrument software to calculate the elemental composition from its high-resolution m/z value and compare it against the theoretical formula.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

Vinamidinium salts are essentially polymethine dyes, and their color (or UV absorption) is directly related to their conjugated π-system.[13] UV-Vis spectroscopy measures the electronic transitions within the molecule, providing insights into the extent of conjugation and the effect of substituents or complexation on the electronic structure.

Causality in Experimental Design:
  • Solvent Choice: The polarity of the solvent can influence the position of the absorption maximum (λ_max). It is essential to record the solvent used (e.g., methanol, DMF, acetonitrile) as part of the data.[14][15]

  • Beer-Lambert Law: For quantitative analysis, it is crucial to work within a concentration range where absorbance is linear with concentration (typically 0.1 to 1.0 absorbance units). This allows for the calculation of the molar absorptivity (ε), a characteristic property of the compound.[13]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the vinamidinium complex of a known concentration in a UV-grade solvent (e.g., methanol). Create a series of dilutions to find a concentration that gives a maximum absorbance below 1.5.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent or cuvette.[13]

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Data Acquisition: Scan the absorbance of the sample over a relevant wavelength range (e.g., 200–800 nm).[16]

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). This value is a key characteristic of the compound's electronic structure. If quantitative analysis is performed, use the Beer-Lambert equation (A = εbc) to determine the molar absorptivity.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying key functional groups and gaining insight into the bonding environment, including interactions with the sulfate and hydroxide anions.[17]

Expected Spectral Features:
  • C=N and C=C Stretching: Strong absorptions are expected in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations of the conjugated backbone.

  • S-O Stretching: If the sulfate anion is strongly coordinated, its characteristic stretching frequencies (typically around 1100 cm⁻¹) may be perturbed compared to a "free" sulfate ion.

  • O-H Stretching: The presence of hydroxide or water of hydration will result in a broad absorption band in the 3200-3600 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This corrects for atmospheric H₂O and CO₂ as well as any intrinsic absorbance of the crystal.

  • Sample Application: Place a small amount of the solid, powdered vinamidine complex directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 to 32 scans to obtain a high-quality spectrum with a typical resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Integrating the Data: A Holistic Structural View

No single technique provides the complete picture. The true power of this approach lies in the synthesis of all data points to build a self-consistent and validated structural model.

G cluster_0 Spectroscopic Techniques cluster_1 Derived Structural Information NMR NMR Spectroscopy ¹H, ¹³C, COSY, HSQC Connectivity C-H Framework & Connectivity NMR->Connectivity MS Mass Spectrometry ESI, HRMS Composition Molecular Formula & Mass MS->Composition IR Infrared Spectroscopy Functional Groups Bonding Key Bonds & Anion Interaction IR->Bonding UVVis UV-Vis Spectroscopy Electronic Transitions Conjugation π-System & Electronic Properties UVVis->Conjugation Structure Final Elucidated Structure Vinamidine-Hydroxide Sulfate Complex Connectivity->Structure:f0 Composition->Structure:f0 Bonding->Structure:f0 Conjugation->Structure:f0

Fig 2. Relationship between techniques and derived structural information.
  • MS confirms the mass and formula predicted by a proposed structure.

  • NMR confirms the atomic connectivity and stereochemistry of that formula.

  • IR validates the presence of key functional groups and provides clues about intermolecular interactions (e.g., hydrogen bonding to the sulfate anion).

  • UV-Vis provides insight into the electronic nature of the conjugated system, which must be consistent with the structure determined by NMR.

By cross-validating the results from each of these orthogonal techniques, researchers can achieve a high degree of confidence in the final structural assignment of vinamidine-hydroxide sulfate complexes, paving the way for their rational application in drug discovery and materials science.

References

  • Mao Y., Tian S., Zhang W., Xu G. (2016). Preparation and Application of Vinamidinium Salts in Organic Synthesis. Chinese Journal of Organic Chemistry, 36(4): 700-710.
  • Boyd, M. J., et al. (2021). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. Organic Letters.
  • Tian S., Mao Y., Jiang Y., Xu G. (2016). The Application of Vinamidinium Salt to the Synthesis of 3-Chloro-α-carbolines. SynOpen.
  • Medicines for Malaria Venture. (2021). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A "Bottom-Up" Approach.
  • Yamamoto, H., et al. (Patent EP2258676A1). Stable vinamidinium salt and nitrogen-containing heterocyclic ring synthesis using the same.
  • Gupton, J. T., et al. Studies on vinamidinium salt amine exchange reactions, borohydride reductions, and subsequent transformations. University of Richmond UR Scholarship Repository.
  • Davies, I. W., et al. (2000). An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts. Journal of Organic Chemistry, 65(15), 4571–4574.
  • Golzar N., Mehranpour A., Nowrouzi N. (2021). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. RSC Advances.
  • Lloyd, D., & McNab, H. (1976). Vinamidines and Vinamidinium Salts—Examples of Stabilized Push-Pull Alkenes.
  • Mehranpour, A., et al. (2025). Application of vinamidinium salts in organic synthetic chemistry.
  • Boyd, M. J., et al. (2021). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach.
  • Gupton, J. T., et al. Synthesis of Alkylpyrroles by Use of a Vinamidinium Salt.
  • Saggioro, S., et al. (2024). In-Depth Mass Spectrometry Study of Vanadium(IV) Complexes with Model Peptides. Inorganic Chemistry.
  • Guli, M., & Stavila, V. (2012). NMR spectroscopy applied in the identification of organic substances and medicinal drugs.
  • Ali, M. Y., et al. (2021). Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells. Molecules.
  • Mijin, D., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports.
  • Ferreira, M. J., et al. (2014). Nuclear Magnetic Resonance Spectroscopy for Structural Characterization of Bioactive Compounds.
  • Saggioro, S., et al. (2024). In-Depth Mass Spectrometry Study of Vanadium(IV) Complexes with Model Peptides.
  • Davies, I. W., et al. (2000).
  • Dhanraj, C., & Murugesan, R. (2023).
  • CRAIC Technologies. (2008). Determination of Textile Dyes with UV-Vis-NIR Microspectroscopy. AZoM.
  • Nakamoto, K.
  • Southam, A. D. Parsing and analysis of mass spectrometry data of complex biological and environmental mixtures. SciSpace.
  • Davies, I. W., et al. (2001). Preparation and novel reduction reactions of vinamidinium salts. Journal of Organic Chemistry, 66(1), 251-5.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Horvath, E., & Csaszar, J. (1977). Infrared spectra of metal-reinecke compounds. Acta Chimica Academiae Scientiarum Hungaricae.
  • Nakagawa, I. (1969). Far infrared spectra and lattice vibrations of inorganic complex salts.
  • Chen, Z., et al. (2007). Confirmation of vanadium complex formation using electrospray mass spectrometry and determination of vanadium speciation by sample stacking capillary electrophoresis. Analytica Chimica Acta, 584(2), 243-249.
  • Tandy, J., et al. (2016). Communication: Infrared spectroscopy of salt-water complexes. Journal of Chemical Physics.

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Protocols & Analytical Methods

Method

Introduction: The Vinamidinium Salt as a Master Key for Heterocyclic Scaffolds

An Application Guide for the Synthesis of N-Heterocycles Using Vinamidinium Salts In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the efficient construction of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of N-Heterocycles Using Vinamidinium Salts

In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the efficient construction of nitrogen-containing heterocyclic cores is of paramount importance. Vinamidinium salts have emerged as exceptionally versatile and powerful three-carbon (C3) building blocks for this purpose.[1] These salts, characterized by a "push-pull" electronic structure with terminal amino groups and a delocalized positive charge, function as robust 1,3-dielectrophiles. This inherent reactivity allows them to undergo condensation reactions with a wide array of binucleophiles to forge a diverse range of heterocyclic systems, including pyrimidines, pyridines, and pyrroles.[1][2][3]

While the query specified "Vinamidine-hydroxide sulfate," it is crucial to clarify that vinamidinium salts are most commonly prepared and isolated with more stable, non-nucleophilic counter-ions such as hexafluorophosphate (PF₆⁻), perchlorate (ClO₄⁻), or chloride (Cl⁻) to ensure stability and handling ease.[4][5] This guide will focus on the synthesis and application of these well-established and synthetically useful vinamidinium salts, providing researchers with the foundational knowledge and practical protocols to leverage their synthetic potential.

Part 1: Preparation of the Vinamidinium Salt Precursor

The journey to heterocyclic synthesis begins with the reliable preparation of the vinamidinium salt itself. The most prevalent and efficient method is a Vilsmeier-Arnold-type reaction, starting from readily available substituted acetic acids.[5][6]

Causality of Reagent Selection:

The combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is central to this transformation. In situ, they react to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, a potent electrophilic species. This reagent facilitates the conversion of the starting acetic acid into the desired 2-substituted-1,3-bis(dimethylamino)trimethinium cation, the core structure of the vinamidinium salt. The resulting salt is often isolated with its initial chloride anion or can be exchanged for a non-hygroscopic counter-ion like hexafluorophosphate (PF₆⁻) upon treatment with a reagent like ammonium hexafluorophosphate, yielding a stable, crystalline solid that is easy to handle and store.[4][5]

Workflow for Vinamidinium Salt Synthesis

cluster_reagents Reagents & Starting Material cluster_process Reaction & Workup AceticAcid Substituted Acetic Acid (R-CH₂COOH) Vilsmeier 1. Vilsmeier Reagent Formation (POCl₃ + DMF) POCl3 POCl₃ POCl3->Vilsmeier DMF DMF DMF->Vilsmeier Reaction 2. Reaction with Acetic Acid (e.g., 70°C, 1-2h) Vilsmeier->Reaction Isolation 3. Anion Exchange (optional) (e.g., NH₄PF₆) Reaction->Isolation Purification 4. Recrystallization Isolation->Purification Product Vinamidinium Salt [R-C(CH=NMe₂)₂]⁺X⁻ Purification->Product

Caption: General workflow for synthesizing vinamidinium salts.

Protocol 1: Synthesis of a 2-Aryl-N,N,N',N'-tetramethylvinamidinium Hexafluorophosphate Salt

This protocol is adapted from established procedures for synthesizing the key intermediate for pyridine ring formation.[4][5]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Acetic Acid: Add the desired substituted phenylacetic acid (1 equivalent) portion-wise to the flask.

  • Reaction: Slowly warm the reaction mixture to room temperature and then heat to 70-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching and Isolation: Cool the mixture to room temperature and carefully pour it into a beaker of ice water. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆, 1.5 equivalents) to precipitate the product.

  • Purification: Stir the resulting slurry for 1 hour, then collect the solid product by vacuum filtration. Wash the solid with cold water followed by diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the vinamidinium hexafluorophosphate salt as a stable, crystalline solid.

Part 2: Application in Pyrimidine Synthesis

One of the most powerful applications of vinamidinium salts is the construction of 2,5-disubstituted pyrimidine rings, which are privileged scaffolds in medicinal chemistry.[7][8]

Mechanism of Pyrimidine Formation

The reaction proceeds via a condensation-cyclization pathway. The vinamidinium salt acts as the C3-dielectrophile, while a bifunctional nucleophile like an amidine, guanidine, or thiourea provides the N-C-N unit. The reaction is typically promoted by a base to facilitate the nucleophilic attack and subsequent elimination of dimethylamine, leading to ring closure and aromatization.[2][7]

cluster_mech Reaction Mechanism Vina Vinamidinium Salt (1,3-Dielectrophile) Step1 1. Nucleophilic Attack (Amidine on Vinamidinium) Vina->Step1 Amidine Amidine / Guanidine (N-C-N Nucleophile) Amidine->Step1 Base Base (e.g., DIPEA) Base->Step1 promotes Step2 2. Elimination of HNMe₂ Step1->Step2 Step3 3. Intramolecular Cyclization Step2->Step3 Step4 4. Aromatization (Elimination of 2nd HNMe₂) Step3->Step4 Pyrimidine 2,5-Disubstituted Pyrimidine Step4->Pyrimidine

Caption: Mechanistic pathway for pyrimidine synthesis.

Protocol 2: Synthesis of a 2,5-Disubstituted Pyrimidine

This protocol is based on a general procedure for the condensation of vinamidinium salts with amidines.[7][8]

  • Reaction Setup: To a round-bottom flask, add the 2-substituted vinamidinium salt (1 equivalent), the desired amidine hydrochloride salt (1.2 equivalents), and a suitable solvent such as ethanol.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3 equivalents), to the suspension.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 2,5-disubstituted pyrimidine.

Starting Vinamidinium Salt (R)NucleophileProduct (R')Typical Yield (%)
PhenylGuanidine2-amino-5-phenylpyrimidine85-95%
4-ChlorophenylThiourea5-(4-chlorophenyl)pyrimidine-2-thiol80-90%
MethylAcetamidine2-methyl-5-methylpyrimidine70-80%
PhenylBenzamidine2,5-diphenylpyrimidine88-96%
Yields are representative and may vary based on specific substrates and conditions.[2][7][9]

Part 3: Application in Pyridine Synthesis

Vinamidinium salts are also instrumental in synthesizing substituted pyridines, a core motif in numerous pharmaceuticals, including the anti-malarial drug candidate MMV390048.[4][10][11] This transformation typically involves reaction with a carbon-centered nucleophile followed by cyclization with an ammonia source.

Mechanism of Pyridine Formation

The synthesis involves the initial reaction of the vinamidinium salt with a C-nucleophile, such as a ketone enolate or a stabilized carbanion from a nitrile.[4][12] This forms an open-chain intermediate. Subsequent treatment with an ammonia equivalent, like ammonium acetate, triggers cyclization and dehydration to furnish the aromatic pyridine ring.[12][13]

cluster_mech Reaction Mechanism Vina Vinamidinium Salt Step1 1. Nucleophilic Attack (Enolate on Vinamidinium) Vina->Step1 Enolate C-Nucleophile (e.g., Ketone Enolate) Enolate->Step1 Ammonia Ammonia Source (e.g., NH₄OAc) Step3 3. Condensation with Ammonia Ammonia->Step3 Step2 2. Formation of Open-Chain Intermediate Step1->Step2 Step2->Step3 Step4 4. Cyclization & Dehydration Step3->Step4 Pyridine Substituted Pyridine Step4->Pyridine

Caption: Mechanistic pathway for pyridine synthesis.

Protocol 3: Synthesis of a Substituted Pyridine via Deconstruction-Reconstruction

This protocol is a powerful strategy where a pre-existing pyrimidine is deconstructed into a vinamidinium salt in situ, which is then reconstructed into a new pyridine.[12][13]

  • Vinamidinium Formation (from Pyrimidine): In a flask under nitrogen, dissolve the starting pyrimidine (1 equivalent) in a suitable solvent like ethanol. Add an amine nucleophile such as pyrrolidine (6 equivalents) and heat to 60 °C. This step cleaves the pyrimidine ring to form the vinamidinium salt in solution. Monitor by LC-MS until formation is complete.

  • Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve the ketone (e.g., acetyltrimethylsilane, 1.5 equivalents) in anhydrous THF and cool to -78 °C. Add a strong base such as lithium hexamethyldisilazide (LiHMDS, 1.5 equivalents) to generate the lithium enolate. Stir for 30 minutes.

  • Coupling: Add the enolate solution dropwise to the crude vinamidinium salt solution at -78 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cyclization: Add ammonium acetate (NH₄OAc, 10 equivalents) and acetic acid (5 equivalents) to the reaction mixture. Heat the reaction to 95 °C and stir for 12-18 hours.

  • Workup and Purification: Cool the reaction, quench with saturated aqueous sodium bicarbonate, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the residue by silica gel chromatography to yield the substituted pyridine.

Ketone / Nitrile NucleophileAmmonia SourceResulting Pyridine CoreTypical Yield (%)
AcetyltrimethylsilaneNH₄OAc / AcOH2-Aryl-4-(trimethylsilyl)pyridine60-75%
4'-MethoxyacetophenoneNH₄OAc / AcOH2-Aryl-4-(4-methoxyphenyl)pyridine65-80%
ArylacetonitrileKOtBu then NH₃2,4-Diaryl-6-aminopyridine80-90%
Yields are representative of multi-step sequences and can vary.[4][12][13]

Conclusion

Vinamidinium salts are not merely chemical curiosities but are workhorse reagents that provide a reliable and modular entry into a vast chemical space of N-heterocycles. Their straightforward preparation and predictable reactivity make them indispensable tools for researchers in medicinal chemistry and materials science. By understanding the underlying mechanisms and utilizing the robust protocols detailed herein, scientists can effectively construct complex molecular architectures, accelerating the discovery and development of novel functional molecules.

References

  • Preparation and Application of Vinamidinium Salts in Organic Synthesis. ResearchGate. [Link]

  • Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. ACS Publications. [Link]

  • Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A "Bottom-Up" Approach. Medicines for Malaria Venture. [Link]

  • Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. National Center for Biotechnology Information. [Link]

  • Preparation of 2,5-disubstituted pyrimidines from vinamidinium salts and synthesis of novel disulfane derivatives. ResearchGate. [Link]

  • Pyrimidine to pyridine conversions through deconstruction–reconstruction. ResearchGate. [Link]

  • Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as C=C–N donors. Royal Society of Chemistry. [Link]

  • A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. Scientific Reports. [Link]

  • Preparation and Application of Vinamidinium Salts in Organic Synthesis. Chinese Journal of Organic Chemistry. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Center for Biotechnology Information. [Link]

  • Recent progress in the chemistry of β-aminoketones. National Center for Biotechnology Information. [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. MDPI. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]

  • Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. ACS Publications. [Link]

  • Light-Driven N-Heterocyclic Carbene-Catalyzed Multi-Component Reaction for the Synthesis of β-Amino Ketones. ACS Publications. [Link]

  • Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc. [Link]

  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. ACS Publications. [Link]

  • Stable vinamidinium salt and nitrogen-containing heterocyclic ring synthesis using the same.
  • Application of 2-substituted vinamidinium salts to the synthesis of 2,4-disubstituted pyrroles. ACS Publications. [Link]

  • Synthesis of vinamidinium salts 4. ResearchGate. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Studies on vinamidinium salt amine exchange reactions, borohydride reductions, and subsequent transformations. University of Richmond UR Scholarship Repository. [Link]

  • Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.
  • Preparation and novel reduction reactions of vinamidinium salts. PubMed. [Link]

  • An efficient preparation of vinamidinium hexafluorophosphate salts. PubMed. [Link]

  • Method for producing n,n'-diallyl-1,3-diaminopropane.
  • Preparation method of 1, 3-diamino guanidine hydrochloride.
  • Process for preparing crystalline ammonium sulfate product.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of vinamidine-hydroxide sulfate during storage

Welcome to the technical support center for vinamidine-hydroxide sulfate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your compound duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for vinamidine-hydroxide sulfate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your compound during storage and experimentation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My solid vinamidine-hydroxide sulfate has started to clump or appears wet. What is the cause and how can I prevent it?

A1: This is likely due to the hygroscopic nature of the compound, especially if it is a halide salt. Vinamidinium salts, in general, can absorb moisture from the air, leading to clumping and potential degradation.[1][2] To prevent this, always store the solid compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[3][4] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[5]

Q2: I've noticed a change in the color of my solid vinamidine-hydroxide sulfate. What could be the reason?

A2: A color change, such as yellowing, often indicates chemical degradation.[5] This could be due to oxidation or photodegradation, especially if the compound has been exposed to air and light.[5] It is crucial to store vinamidine-hydroxide sulfate protected from light in amber vials or other opaque containers.[5][6][7]

Q3: My vinamidine-hydroxide sulfate solution appears to be losing potency in my assays. What is happening?

A3: Loss of potency in solution is a strong indicator of degradation. Vinamidinium salts can be susceptible to hydrolysis, especially under acidic or basic conditions.[1] The stability of the compound in your chosen solvent and buffer system should be verified. It is recommended to prepare solutions fresh before each experiment. If stock solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and for a minimal amount of time.[5]

Q4: What are the ideal storage conditions for solid vinamidine-hydroxide sulfate?

A4: Based on the properties of related vinamidinium salts and general best practices for sensitive compounds, the following conditions are recommended:

  • Temperature: Cool and stable, between 15-25°C (59-77°F) for short-term storage. For long-term stability, -20°C is preferable.[3]

  • Humidity: Store in a dry environment with relative humidity below 50%.[3][8] Using a desiccator is highly recommended.

  • Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (argon or nitrogen) can prevent oxidative degradation.[5][9]

  • Light: Protect from light by storing in amber vials or in a light-proof secondary container.[5]

  • Container: Use a chemically resistant container with a tight-fitting seal, such as a borosilicate glass vial with a PTFE-lined cap.[9][10]

Troubleshooting Guide

This section provides a more in-depth look at potential degradation issues and how to resolve them.

Problem Possible Causes Recommended Solutions
Change in physical appearance (e.g., color change, clumping) 1. Moisture Absorption (Hygroscopicity): The sulfate salt may be absorbing atmospheric moisture.[1][4] 2. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or temperature.[5] 3. Photodegradation: Exposure to UV or visible light can induce chemical changes in photosensitive molecules.[5]1. Immediately transfer the compound to a desiccator. For future storage, use airtight containers and consider backfilling with an inert gas.[7] 2. Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[5] 3. Store in an amber vial or wrap the container in aluminum foil to protect from light.[5][6]
Inconsistent analytical results (e.g., new peaks in HPLC/LC-MS) 1. Degradation in Solid State: The compound may have degraded during storage. 2. Degradation in Solution: The compound may be unstable in the analytical solvent or mobile phase.1. Re-analyze a freshly opened vial of the compound. If new peaks are still present, the stored material has likely degraded. Implement stricter storage conditions. 2. Investigate the stability of the compound in your chosen solvent. Prepare samples immediately before analysis. Consider using a different solvent or adjusting the pH of the mobile phase.
Decreased biological activity or assay performance 1. Hydrolysis: The compound may be hydrolyzing in aqueous solutions.[1] 2. Oxidation: Dissolved oxygen in the assay buffer can lead to oxidative degradation.1. Prepare solutions fresh for each experiment. If a stock solution is necessary, perform a time-course study to determine its stability under your specific conditions. 2. Use degassed solvents and buffers for preparing solutions.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

To understand the intrinsic stability of vinamidine-hydroxide sulfate, a forced degradation study is recommended.[6][8][11] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.

Objective: To identify the degradation pathways of vinamidine-hydroxide sulfate and to develop a stability-indicating analytical method.

Materials:

  • Vinamidine-hydroxide sulfate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of vinamidine-hydroxide sulfate in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, store a stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and a stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (see Protocol 2).

Protocol 2: Stability-Indicating LC-MS/MS Method

This protocol outlines a general approach for developing a stability-indicating method based on a published method for a related compound.[12]

Objective: To separate and quantify vinamidine-hydroxide sulfate from its potential degradation products.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., Symmetry Shield RP18, 150 x 3.9 mm, 5 µm)[12]

  • Mobile Phase A: 0.1% Formic acid in water[12]

  • Mobile Phase B: Acetonitrile[12]

  • Gradient: Develop a gradient to resolve the parent peak from any degradation products observed in the forced degradation study.

  • Flow Rate: 0.5 mL/min[12]

  • Injection Volume: 5-10 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Determine the precursor ion (parent mass) of vinamidine-hydroxide sulfate and optimize fragmentation to identify suitable product ions for quantification and qualification.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The forced degradation samples are crucial for demonstrating specificity.

Visualizations

Potential Degradation Pathways

A Vinamidine-Hydroxide Sulfate B Hydrolysis Products (e.g., cleavage of iminium groups) A->B  Acid/Base, Moisture C Oxidation Products (e.g., N-oxides, aromatic hydroxylation) A->C  Oxygen, Light, Heat D Photodegradation Products (e.g., isomerized or fragmented species) A->D  UV/Visible Light

Caption: Potential degradation pathways for vinamidine-hydroxide sulfate.

Recommended Storage Workflow

cluster_0 Receiving Compound cluster_1 Storage Preparation cluster_2 Storage Conditions A Receive Vinamidine- Hydroxide Sulfate B Transfer to amber vial with PTFE-lined cap A->B C Flush with inert gas (e.g., Argon) B->C D Seal tightly C->D E Place in desiccator D->E F Store at recommended temperature (-20°C for long-term) E->F

Caption: Recommended workflow for the proper storage of vinamidine-hydroxide sulfate.

References

  • Studies on vinamidinium salt amine exchange reactions, borohydride reductions, and subsequent transformations. (n.d.). University of Richmond UR Scholarship Repository.
  • Trifluoromethyl Vinamidinium Salt as a Promising Precursor for Fused β-Trifluoromethyl Pyridines. (2023).
  • Annulation of Ketones with Vinamidinium Hexafluorophosphate Salts: An Efficient Preparation of Trisubstituted Pyridines. (n.d.).
  • Stable vinamidinium salt and nitrogen-containing heterocyclic ring synthesis using the same. (n.d.).
  • Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. (2021).
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023).
  • Rigid Core Vinamidinium Salts and Their N,N'-Rotamers. (2003). The Journal of Organic Chemistry.
  • An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts. (2000).
  • An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts. (n.d.).
  • Preparation and novel reduction reactions of vinamidinium salts. (2001). PubMed.
  • Forced Degradation Studies for Biopharmaceuticals. (2026).
  • Forced Degrad
  • Further studies on vinamidinium salt amine exchange reactions, borohydride reductions and subsequent transform
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.).
  • How to Store Salt Long-Term: Tips for Preppers. (2025). Prep Survival Guide.
  • Practices for Proper Chemical Storage. (n.d.). University of Virginia.
  • Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. (n.d.). Current Pharmaceutical Analysis.
  • Trifluoromethyl Vinamidinium Salt as a Promising Precursor for Fused β-Trifluoromethyl Pyridines. (2023).
  • Salt Storage Tips and Guidelines. (n.d.).
  • Structure effects of amphiphilic and non-amphiphilic quaternary ammonium salts on photodegradation of Alizarin Red-S catalyzed by titanium dioxide. (2016).
  • Mechanistic investigation of photocatalytic degradation of organic dyes by a novel zinc coordin
  • An efficient preparation of vinamidinium hexafluorophosph
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • Photochemical transformations of pyridinium salts: mechanistic studies and applications in synthesis. (2007). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Optimization

Troubleshooting low reaction yields with vinamidine-hydroxide sulfate

Vinca Alkaloid Technical Support Center: Troubleshooting Vinamidine-Hydroxide Sulfate Yields Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Vinca Alkaloid Technical Support Center: Troubleshooting Vinamidine-Hydroxide Sulfate Yields

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with complex bisindole alkaloids. Specifically, this module addresses the synthesis, isolation, and reaction troubleshooting of vinamidine-hydroxide sulfate (also known as 3'R-hydroxyvinamidine sulfate), a deep oxidation product of the Catharanthus roseus alkaloid family.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind yield losses, provide self-validating experimental protocols, and establish a framework for reproducible alkaloid recovery.

Part 1: Diagnostic Q&A and Mechanistic Insights

Q1: My oxidative conversion of 3',4'-anhydrovinblastine (AVLB) to 3'R-hydroxyvinamidine is stalling at ~15% yield. How can I push the reaction forward? A1: The conversion of AVLB to highly oxidized derivatives like vinamidine and 3'R-hydroxyvinamidine requires sustained radical propagation. Stalling typically occurs due to premature radical quenching or insufficient oxidant concentration. Mechanistic Causality: The reaction relies on a Hydrogen Atom Transfer (HAT) free radical oxidation[1]. If you are using an Fe3+ system, the iron acts as a single-electron oxidant. To maximize deep oxidation products like 3'R-hydroxyvinamidine, you must extend the reaction time beyond the standard 2-hour window used for vinblastine synthesis, and maintain a highly acidic environment (pH 1.5–2.5)[2]. Alternatively, switching to a more robust oxygen-transfer environment, such as potassium permanganate ( KMnO4​ ) in acetone, specifically favors the cleavage of the C15'-C20' region to yield vinamidine derivatives[3].

Q2: During the isolation of vinamidine-hydroxide sulfate, I am recovering a dark, gummy residue instead of a crystalline powder. What is going wrong? A2: This is a classic symptom of acid-catalyzed degradation and amorphous precipitation, driven by poor thermodynamic control during salt formation. Mechanistic Causality: Bisindole alkaloids possess delicate indole cores that are highly sensitive to strong mineral acids. When forming the sulfate salt, adding concentrated H2​SO4​ directly to the organic phase causes localized exothermic spikes and extreme pH drops. This cleaves the C18'-C18 bond or degrades the vindoline moiety. Solution: You must strictly control the thermodynamics of the salt formation. Use a dilute solution of H2​SO4​ in ethanol (e.g., 0.1 M), add it dropwise at 0–4 °C, and utilize an anti-solvent (like cold diethyl ether) to induce controlled crystallization rather than crashing the product out of solution.

Q3: How do I minimize the formation of leurosine during the synthesis of vinamidine derivatives? A3: Leurosine (an epoxide derivative) is the primary kinetic side-product during the oxidation of AVLB. Mechanistic Causality: Epoxidation competes directly with the cleavage and hydroxylation pathways that lead to vinamidine. To suppress leurosine, avoid purely aerial (uncontrolled O2​ ) oxidation. Instead, utilize controlled Fe3+ /glycine buffer systems or specific phase-transfer catalysts (such as 18-crown-6 combined with KMnO4​ ) which sterically and electronically favor the formation of vinamidine over the epoxide[3].

Part 2: Quantitative Reaction Dynamics

To optimize your yields, it is critical to select the correct oxidative environment. The table below summarizes the causality between reaction conditions and the predominant alkaloid product formed from the coupling and oxidation of catharanthine and vindoline.

Oxidant SystemPrimary Alkaloid ProductOptimal pHReaction TimeExpected YieldReference
100 mM FeCl3​ / HCl 3',4'-Anhydrovinblastine (AVLB)1.51 hour~59%[2]
40 mM FeCl3​ / Glycine Vinblastine2.52 hours~21%[2]
KMnO4​ / Acetone Vinamidine (Catharinine)Neutral2–4 hoursVariable[3]
Fe(III)/NaBH4​ Vinblastine AnaloguesNeutralIn situHigh[1]

Part 3: Self-Validating Experimental Protocol

This protocol details the optimized synthesis and isolation of vinamidine-hydroxide sulfate from AVLB. It is designed as a self-validating system , meaning built-in visual and chemical checkpoints ensure the reaction is proceeding correctly at every stage.

Step 1: Oxidative Cleavage

  • Action: Dissolve 1.0 eq of 3',4'-anhydrovinblastine in anhydrous acetone (0.05 M concentration) under an inert argon atmosphere. Cool the vessel to 0 °C.

  • Validation: The solution should be completely clear and pale yellow. Any initial turbidity indicates moisture contamination, which will ruin the yield.

Step 2: Controlled Oxidation

  • Action: Slowly add 2.5 eq of KMnO4​ portion-wise over 30 minutes to prevent thermal spiking. Stir at 0 °C for 3 hours.

  • Validation: The reaction mixture will transition from pale yellow to a deep, dark brown suspension as MnO2​ precipitates, confirming active oxidation[3].

Step 3: In-Process TLC Validation (Critical Step)

  • Action: Spot the reaction mixture against an AVLB standard on a silica TLC plate. Develop using an ether:chloroform:methanol (50:35:20) solvent system containing 0.5% (v/v) triethylamine[2].

  • Validation: Spray the developed plate with ceric ammonium sulfate reagent and heat gently. The disappearance of the AVLB spot and the emergence of a highly polar spot that stains deep red/purple confirms the successful formation of the 3'R-hydroxyvinamidine core[2].

Step 4: Quenching and Filtration

  • Action: Quench the reaction by adding a cold 10% aqueous solution of sodium thiosulfate. Filter the mixture through a pad of Celite to remove the MnO2​ salts. Extract the aqueous filtrate with dichloromethane (3x), dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Step 5: Thermodynamic Sulfate Salt Formation

  • Action: Redissolve the crude 3'R-hydroxyvinamidine in minimal absolute ethanol and cool to 4 °C. Begin dropwise addition of 0.1 M H2​SO4​ in ethanol.

  • Validation: Monitor the pH continuously. Stop the addition exactly when the pH reaches 4.0. Dropping below pH 3.5 will trigger irreversible degradation.

Step 6: Anti-Solvent Crystallization

  • Action: While maintaining the solution at 4 °C, add ice-cold diethyl ether dropwise.

  • Validation: Stop adding ether the moment persistent turbidity is observed (supersaturation). Age the solution at -20 °C for 12 hours. High-purity vinamidine-hydroxide sulfate will precipitate as an off-white crystalline powder.

Part 4: Pathway Visualization

The following diagram maps the oxidative divergence of AVLB. Understanding this pathway is crucial for troubleshooting, as it highlights how slight deviations in reaction conditions can shunt your yield toward unwanted side products like leurosine.

G AVLB 3',4'-Anhydrovinblastine (AVLB) Oxidation Oxidative Environment (Fe3+, t-BuOOH, or KMnO4) AVLB->Oxidation Vinblastine Vinblastine (Target) Oxidation->Vinblastine Controlled HAT Radical Leurosine Leurosine (Side Product) Oxidation->Leurosine Epoxidation Vinamidine Vinamidine (Over-oxidation) Oxidation->Vinamidine Cleavage Hydroxyvinamidine 3'R-Hydroxyvinamidine (Deep Oxidation) Oxidation->Hydroxyvinamidine Extended Oxidation SaltForm H2SO4 / Anti-solvent Hydroxyvinamidine->SaltForm FinalSulfate Vinamidine-Hydroxide Sulfate (Isolated Salt) SaltForm->FinalSulfate Crystallization

Figure 1: Oxidative pathways of 3',4'-anhydrovinblastine to vinamidine-hydroxide sulfate.

References

  • Modifications on the Basic Skeletons of Vinblastine and Vincristine. MDPI. Available at:[3]

  • Production of alkaloid dimers using ferric ion (WO1988002002A1). Google Patents. Available at:[2]

  • Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Accounts of Chemical Research (ACS Publications). Available at:[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Vinamidine-Hydroxide Sulfate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Vinamidine-Hydroxide Sulfate (CAS 70560-45-1), a complex bis-indole alkaloid de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Vinamidine-Hydroxide Sulfate (CAS 70560-45-1), a complex bis-indole alkaloid derivative related to the Vinca alkaloid family (e.g., vinblastine, vincristine) [1]. Due to its dual chemical nature—a highly lipophilic organic core paired with a polar sulfate salt—optimizing its solubility and stability requires precise control over solvent polarity, pH, and environmental conditions.

Causality of Solubility & Stability (Mechanistic Overview)

Understanding the physicochemical behavior of vinamidine-hydroxide sulfate is critical to preventing experimental failure. The molecule is formulated as a sulfate salt to enhance its aqueous solubility. However, the basic nitrogen atoms within the catharanthine and vindoline-like subunits have specific pKa values. When exposed to physiological pH (e.g., pH 7.4), the salt can deprotonate into its free base form, which is highly hydrophobic and prone to rapid precipitation [2].

Furthermore, the indole core is highly susceptible to photo-oxidation, and the ester linkages can undergo hydrolysis in aqueous environments over time. Therefore, the overarching strategy is to store the compound in anhydrous organic solvents and prepare aqueous dilutions immediately prior to use .

Causality pH Alkaline/Neutral Buffer (pH > 6.0) FreeBase Deprotonation to Free Base pH->FreeBase Precip Aqueous Precipitation FreeBase->Precip Light UV/Visible Light Exposure Oxidation Photo-oxidation of Indole Core Light->Oxidation Degradation Loss of Potency (Degradation) Oxidation->Degradation Acidic Acidic Vehicle (pH 3.5 - 5.0) Ionized Maintained as Sulfate Salt Acidic->Ionized Soluble High Aqueous Solubility Ionized->Soluble

Fig 1. Logical relationships governing vinamidine-hydroxide sulfate solubility and stability.

Frequently Asked Questions (Troubleshooting)

Q1: What is the optimal solvent for creating a stable stock solution?

A: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . Scientific Causality: While the sulfate salt makes the compound moderately soluble in water, aqueous solutions promote hydrolytic degradation of the ester groups over time. Anhydrous DMSO (≥99.9% purity) prevents hydrolysis while fully solvating both the polar sulfate counterion and the lipophilic bis-indole core. Stock solutions in DMSO can reach concentrations of up to 50 mM [3].

Q2: Why did my compound precipitate when diluted into PBS (pH 7.4) for my in vitro assay?

A: This is a classic case of pH-induced precipitation . The solubility of Vinca alkaloid sulfates in PBS (pH 7.2–7.4) is limited (typically capping at ~0.5 to 2.0 mg/mL) [2]. At pH 7.4, a significant fraction of the compound converts from the ionized sulfate salt to the un-ionized free base. Because the free base is highly lipophilic, it crashes out of the aqueous buffer. Solution: Keep the final concentration in the assay buffer well below the solubility limit (< 0.5 mg/mL), ensure vigorous vortexing during dilution, or use a co-solvent system to maintain solubility.

Q3: My DMSO stock solution lost potency after a month. What went wrong?

A: Two primary culprits: Moisture and Light . Vinamidine-hydroxide sulfate is highly hygroscopic. If the DMSO stock is subjected to repeated freeze-thaw cycles, condensation introduces water into the vial, accelerating hydrolysis. Additionally, the indole rings are light-sensitive. Solution: Aliquot the stock solution into single-use amber or foil-wrapped vials immediately after preparation and store them at -20°C desiccated [3].

Quantitative Data: Solvent Compatibility Profile

The following table summarizes the solubility parameters and recommended storage limits for vinamidine-hydroxide sulfate across various solvent systems [1][2][3].

Solvent SystemMax SolubilityRecommended UseMaximum Storage Time
Anhydrous DMSO ≥ 50 mM (~45 mg/mL)Primary Stock SolutionUp to 6 months at -20°C
Dimethylformamide (DMF) ~ 30 mM (~28 mg/mL)Alternative Stock SolutionUp to 6 months at -20°C
Methanol ~ 10 mM (~9 mg/mL)Analytical/LC-MS prep1-2 weeks at -20°C
Water (pH 4.0 - 5.0) ~ 10 mg/mLShort-term aqueous stock< 24 hours at 4°C
PBS (pH 7.2 - 7.4) ≤ 0.5 mg/mLIn vitro assay bufferUse immediately
Ethanol (95%) Slightly solubleNot recommendedN/A

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a 10 mM Master Stock Solution

Self-Validating Step: The solution must remain optically clear. Any turbidity indicates moisture contamination in the DMSO or degraded compound.

  • Equilibration: Remove the lyophilized vinamidine-hydroxide sulfate vial from -20°C storage. Allow it to equilibrate to room temperature for at least 30 minutes in a desiccator to prevent condensation.

  • Protection: Perform all steps under low-light conditions or use amber vials.

  • Reconstitution: Add the calculated volume of anhydrous, sterile DMSO (e.g., 1.06 mL of DMSO for 10 mg of compound, assuming MW ~939 g/mol ) directly to the vial.

  • Dissolution: Vortex gently for 30–60 seconds. If dissolution is slow, sonicate in a water bath at room temperature for no more than 2 minutes. Do NOT heat.

  • Aliquot & Store: Divide the clear solution into 20–50 µL single-use aliquots in amber microcentrifuge tubes. Purge the headspace with inert gas (Argon or Nitrogen) and store immediately at -20°C.

Protocol B: Formulation for In Vivo Administration

For animal models, DMSO must be minimized to avoid toxicity. We recommend a step-wise co-solvent dilution method [3].

  • Initial Dilution: Thaw a 10 mM DMSO stock aliquot.

  • Co-Solvent Addition: Add PEG300 to achieve a final concentration of 40% (v/v) PEG300. Vortex thoroughly.

  • Surfactant Addition: Add Tween-80 to achieve 5% (v/v). Vortex thoroughly.

  • Aqueous Phase: Slowly add sterile Saline (0.9% NaCl) dropwise while vortexing to make up the remaining 45% of the volume.

  • Validation: The final formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) should be a clear solution. Administer within 1 hour of preparation.

Workflow A 1. Weigh Vinamidine-Hydroxide Sulfate (Equilibrate to RT, Protect from light) B 2. Dissolve in Anhydrous DMSO (Target: 10-50 mM Stock) A->B C 3. Aliquot & Purge with Argon (Store at -20°C in Amber Vials) B->C D 4. Step-wise Dilution for Assays (Add PEG300 -> Tween-80 -> Saline) C->D E 5. Immediate Experimental Use (Do not store aqueous formulations) D->E

Fig 2. Step-by-step workflow for the preparation and handling of working solutions.

References

  • Vinamidine-hydroxide Sulfate | C46H58N4O15S | CID 171381316 - PubChem - NIH. National Institutes of Health (NIH).
  • PRODUCT INFORMATION - Cayman Chemical (Vinblastine Sulfate). Cayman Chemical Company.
  • Vinblastine sulfate - Product Data Sheet. MedChemExpress.
Optimization

Minimizing side reactions when using vinamidine-hydroxide sulfate catalysts

Technical Support Center: Vinamidinium Salt Catalysis A Guide to Minimizing Side Reactions for Researchers and Drug Development Professionals Introduction & Scope Welcome to the technical support guide for vinamidinium s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Vinamidinium Salt Catalysis

A Guide to Minimizing Side Reactions for Researchers and Drug Development Professionals

Introduction & Scope

Welcome to the technical support guide for vinamidinium salt-mediated reactions. Vinamidinium salts are powerful reagents, prized for their ability to act as three-carbon building blocks in various annulation and condensation reactions to form complex heterocyclic structures like pyridines.[1][2][3] However, their high reactivity, stemming from a stabilized "push-pull" electronic structure, can also lead to a range of undesirable side reactions.[4]

This guide is designed for researchers, chemists, and drug development professionals who use vinamidinium salts and seek to optimize their reactions, improve yields, and minimize the formation of impurities. We will move beyond simple protocols to explain the mechanistic origins of common problems and provide actionable, field-tested strategies for troubleshooting.

A Note on Terminology: The user prompt specified "vinamidine-hydroxide sulfate catalysts." Our research indicates that the more broadly established and utilized class of reagents are vinamidinium salts , which are cationic species. The nature of the counter-anion is critical for stability and handling. Non-hygroscopic anions like hexafluorophosphate (PF6⁻) or tetrafluoroborate (BF4⁻) are commonly preferred over halides or other anions due to their superior thermal stability and lower propensity for hydrolysis.[2][5] This guide will focus on these well-documented vinamidinium salts.

Understanding Your Catalyst: Structure and Reactivity

Before troubleshooting, it's crucial to understand the catalyst's fundamental properties. A vinamidinium cation is a resonance-stabilized species, which accounts for its electrophilic nature at the C1 and C3 positions.

Caption: Resonance forms of a vinamidinium cation.

This delocalization makes the terminal carbons susceptible to nucleophilic attack, which is the basis for their use in synthesis. The substituents (R1, R2, R3) play a critical role in tuning the salt's reactivity and can be modified to improve reaction outcomes.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during reactions with vinamidinium salts.

Q1: My reaction yield is low and I have a complex mixture of byproducts. What are the most common side reactions?

Answer: Several side reactions can compete with your desired transformation. The most prevalent are:

  • Catalyst Hydrolysis: Vinamidinium salts, especially halide salts, can be hygroscopic and susceptible to hydrolysis, particularly under acidic or basic conditions.[5] This cleaves the catalyst into smaller, unreactive fragments. Using hexafluorophosphate (PF6⁻) salts significantly mitigates this issue.[2][5]

  • Amine Exchange: The dimethylamino groups on the vinamidinium backbone can be displaced by other primary or secondary amines present in the reaction mixture. While this can be a synthetically useful reaction, it is an undesired side reaction if not intended.[6][7] The release of dimethylamine gas is a driving force for this process.[6][7]

  • Substrate Decomposition: The basic or acidic conditions often required for these reactions (e.g., using KOtBu to generate an enolate) can cause decomposition of sensitive starting materials.

  • Formation of Dienaminones: Nucleophilic attack by a ketone enolate on the vinamidinium salt can sometimes stall after the initial addition, leading to the formation of stable dienaminone intermediates instead of proceeding to the desired cyclization.[2]

  • Regioisomer Formation: When using unsymmetrical ketones or other nucleophiles, addition can occur at different sites, leading to a mixture of regioisomeric products. The reaction is very sensitive to the electronic nature of the β-substituent on the vinamidinium salt.[2]

G start Low Yield & Complex Mixture hydrolysis Catalyst Hydrolysis start->hydrolysis Potential Causes amine_exchange Amine Exchange start->amine_exchange Potential Causes dienaminone Dienaminone Formation start->dienaminone Potential Causes regioisomers Regioisomer Formation start->regioisomers Potential Causes sol_hydrolysis Use Anhydrous Solvents Use PF6- Salt hydrolysis->sol_hydrolysis Solution sol_amine Avoid Primary/Secondary Amine Impurities amine_exchange->sol_amine Solution sol_dienaminone Increase Temperature Add Brønsted Acid dienaminone->sol_dienaminone Solution sol_regio Modify Catalyst Substituents Optimize Temperature regioisomers->sol_regio Solution

Caption: Troubleshooting common side reactions.

Q2: My vinamidinium salt appears to be decomposing during the reaction, even when using a PF6⁻ salt. What are the likely causes and how can I prevent it?

Answer: While PF6⁻ salts are robust, they are not indestructible. Decomposition in this case is almost always due to trace amounts of water or other protic impurities in your reaction system. The Vilsmeier-Haack type reagents (e.g., POCl3/DMF) used to synthesize vinamidinium salts are extremely sensitive to water, and the final products can retain some of this sensitivity.[5][8]

Causality: Protic species can hydrolyze the iminium functionalities, leading to a cascade of decomposition reactions. This is exacerbated at elevated temperatures.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Use freshly distilled solvents or solvents from a commercial anhydrous packaging system (e.g., sealed bottles with a septum). Never use a bottle of "anhydrous" solvent that has been opened multiple times over a long period.

  • Reagents: Ensure all solid reagents (e.g., your ketone, base) are dry. If necessary, dry them in a vacuum oven. Liquid reagents should be handled via syringe under an inert atmosphere.

  • Atmosphere: Assemble your reaction under a positive pressure of an inert gas (N₂ or Ar). Use septa and syringe techniques for all additions.

  • Base: If using a solid base like potassium tert-butoxide (KOtBu), use a freshly opened bottle or a sublimed batch, as it can be highly hygroscopic.

Q3: I am observing poor regioselectivity in my pyridine synthesis. How can I control which isomer is formed?

Answer: Regioselectivity in these annulation reactions is a common and critical challenge. It is primarily governed by a combination of steric and electronic factors related to both the nucleophile (e.g., ketone enolate) and the vinamidinium salt.

Causality & Control Strategies:

  • Electronics of the Vinamidinium Salt: The substituent at the β-position (R2 in the diagram above) has the most profound electronic effect. Strong electron-withdrawing groups (EWGs) like -CF₃ or -Br dramatically increase the reactivity and can strongly direct the regioselectivity of the cyclization.[2] In contrast, electron-donating groups can lead to lower yields and poorer selectivity.

  • Steric Hindrance: The steric bulk of the substituents on both the enolate and the vinamidinium salt can influence the trajectory of the nucleophilic attack, favoring the less hindered pathway. You can sometimes leverage this by modifying the catalyst or substrate structure.

  • Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, although this may come at the cost of a slower reaction rate. Conversely, for some reversible side reactions, higher temperatures might favor the desired thermodynamic product. A temperature screen is highly recommended.

Data-Driven Example: Effect of β-Substituent on Pyridine Synthesis

EntryVinamidinium β-Substituent (R²)BaseSolventTemperature (°C)Yield of Desired Regioisomer (%)
1-HKOtBuTHF6535
2-CH₃KOtBuTHF6542
3-BrKOtBuTHF6585[2]
4-CF₃KOtBuTHF6592[2]

This table is a representative example based on literature findings. Actual results will vary with specific substrates.

Q4: The reaction of my ketone with the vinamidinium salt stalls, and I am isolating a dienaminone intermediate instead of the final pyridine product. How can I promote the final cyclization step?

Answer: The formation of a stable dienaminone intermediate indicates that the initial nucleophilic addition has occurred, but the subsequent cyclization and aromatization steps are kinetically hindered.

Causality: The final cyclization step often requires the presence of an ammonia source and the elimination of water. The reaction conditions may not be optimal for this to occur. For example, simply heating the enolate with the vinamidinium salt may not be sufficient.

Solutions to Promote Cyclization:

  • Introduce an Ammonia Source: The final step to form the pyridine ring requires a nitrogen source. Many protocols specify heating the intermediate in the presence of an excess of an ammonium source, such as ammonium hydroxide or ammonium acetate, to drive the cyclization.[2]

  • Increase Temperature: The cyclization/aromatization step often has a higher activation energy than the initial addition. Refluxing the reaction in a higher-boiling solvent (e.g., toluene or xylene) after the initial addition may be necessary.

  • Acid Catalysis: A Brønsted acid can sometimes facilitate the elimination of water in the final aromatization step. A small amount of acetic acid is sometimes used as an additive.[4]

G cluster_0 Solutions to Promote Cyclization A Ketone Enolate + Vinamidinium Salt B Dienaminone Intermediate (Stalled Reaction) A->B Initial Addition (Fast) C Desired Pyridine Product B->C Cyclization & Aromatization (Slow) sol1 + NH4OH / NH4OAc B->sol1 sol2 Increase Temperature (e.g., Reflux) B->sol2 sol3 + Acetic Acid (cat.) B->sol3

Caption: Overcoming the kinetic barrier to cyclization.

References

  • Marcoux, J.-F., Corley, E. G., Rossen, K., Pye, P., Wu, J., Robbins, M. A., Davies, I. W., Larsen, R. D., & Reider, P. J. (2000). Annulation of Ketones with Vinamidinium Hexafluorophosphate Salts: An Efficient Preparation of Trisubstituted Pyridines. Organic Letters, 2(15), 2339–2341. [Link]

  • Davies, I. W., Taylor, M., Marcoux, J.-F., Corley, E., Cui, J., Hughes, G., Krska, S., & Reider, P. J. (2001). A general [3 + 2 + 1] annulation strategy for the preparation of pyridine N-oxides. The Journal of Organic Chemistry, 66(1), 251–255. [Link]

  • Gupton, J. T., et al. (2014). Studies on vinamidinium salt amine exchange reactions, borohydride reductions, and subsequent transformations. University of Richmond Scholarship Repository. [Link]

  • Marcoux, J. F., Corley, E. G., Rossen, K., Pye, P., Wu, J., Robbins, M. A., Davies, I. W., Larsen, R. D., & Reider, P. J. (2000). Annulation of Ketones with Vinamidinium Hexafluorophosphate Salts: An Efficient Preparation of Trisubstituted Pyridines. Organic Letters. [Link]

  • Gupton, J. T., et al. (2021). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. Organic Letters. [Link]

  • Gupton, J. T., et al. (2014). Further studies on vinamidinium salt amine exchange reactions, borohydride reductions and subsequent transformations. PMC. [Link]

  • Request PDF. (n.d.). An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts. ResearchGate. [Link]

  • Request PDF. (n.d.). Annulation of Ketones with Vinamidinium Hexafluorophosphate Salts: An Efficient Preparation of Trisubstituted Pyridines. ResearchGate. [Link]

  • Gupton, J. T., et al. (2021). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. PMC. [Link]

  • Davies, I. W., et al. (2000). An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts. The Journal of Organic Chemistry. [Link]

  • Zhang, X., et al. (2015). Reactivity and Selectivity of Iminium Organocatalysis Improved by a Protein Host. PMC. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]

  • Gholam-Shahzadeh, A., et al. (2021). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. RSC Advances. [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. Journal of the American Chemical Society. [Link]

  • Davies, I. W., et al. (2001). Preparation and novel reduction reactions of vinamidinium salts. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectroscopy validation methods for vinamidine-hydroxide sulfate purity

Quantitative NMR (qNMR) vs. Traditional Chromatography for Purity Validation of Vinamidine-Hydroxide Sulfate The Analytical Challenge of Complex Indole Alkaloids Vinamidine-hydroxide sulfate (CAS: 70560-45-1, molecular f...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative NMR (qNMR) vs. Traditional Chromatography for Purity Validation of Vinamidine-Hydroxide Sulfate

The Analytical Challenge of Complex Indole Alkaloids

Vinamidine-hydroxide sulfate (CAS: 70560-45-1, molecular formula C46H56N4O11 · xH2SO4) is a highly complex indole alkaloid intermediate, structurally related to catharinine, and serves as a critical building block in the synthesis of antineoplastic agents such as vinblastine[1][2]. Due to its dense stereochemistry, high molecular weight, and the presence of a sulfate counterion, establishing its absolute purity is a formidable analytical challenge.

As a Senior Application Scientist, I frequently observe laboratories defaulting to High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection for purity assessment. However, for complex alkaloid salts like vinamidine-hydroxide sulfate, chromatographic purity often overestimates the true mass fraction. This guide objectively compares HPLC with Quantitative Nuclear Magnetic Resonance (1H-qNMR) spectroscopy, demonstrating why qNMR provides a superior, self-validating framework for absolute purity determination.

The Causality of Choice: Why qNMR Outperforms HPLC

HPLC is a comparative method based on physical separation. It relies on the critical assumption that all components in a mixture share a similar UV response factor at the detection wavelength[3]. If an impurity has a different UV chromophore than the main compound, the area percent will not reflect the true molar percent[4]. To correct this, scientists must synthesize and qualify reference standards for every single impurity to determine Relative Response Factors (RRFs)—a highly burdensome process[4]. Furthermore, HPLC-UV systematically misses species lacking chromophores, such as residual water, aliphatic solvents, and the sulfate counterion itself[5].

In contrast, 1H-qNMR operates on a fundamentally different physical reality. It is a primary, direct measurement technique where the integrated signal area of a specific nucleus is strictly proportional to the number of those nuclei in the molecule[3]. Because the signal intensity is directly proportional to molar concentration, the chemical structure of the analyte is irrelevant to the detector's response[6]. This universal detection capability allows qNMR to capture analytes that frequently escape chromatographic detection, providing an orthogonal and highly accurate absolute mass fraction without needing a reference standard of the analyte itself[7].

Table 1: Comparative Validation Metrics for Vinamidine-Hydroxide Sulfate
Validation Parameter1H-qNMR PerformanceHPLC-UV PerformanceCausality of Variance
Accuracy (Mass %) Absolute (Traceable to SI)Relative (Area %)qNMR is independent of UV response factors; HPLC assumes uniform absorbance[3].
Precision (RSD, n=6) < 0.1%< 0.5%qNMR relies on metrological weighing; HPLC is subject to column interactions and flow variations.
Specificity High (Isotope specific)Moderate (Co-elution risk)NMR resolves isolated protons; HPLC risks overlapping peaks for structurally similar alkaloid degradants.
Reference Standard Universal IS only (e.g., Maleic Acid)Required for analyte & all impuritiesqNMR relies on molar proportionality; HPLC requires structural identity for RRFs[4].

Workflow Visualization

qNMR_Validation N1 Vinamidine-Hydroxide Sulfate (Analyte) N3 Metrological Co-Weighing & Dissolution (DMSO-d6) N1->N3 N2 Maleic Acid (Internal Standard) N2->N3 N4 1H-qNMR Acquisition (Relaxation Delay > 5*T1) N3->N4 N5 Phase/Baseline Correction & Signal Integration N4->N5 N6 Absolute Purity Calculation (Mass Fraction %) N5->N6

Fig 1. 1H-qNMR workflow for absolute purity determination of vinamidine-hydroxide sulfate.

Step-by-Step Methodology: A Self-Validating qNMR Protocol

To ensure absolute trustworthiness, this qNMR protocol is designed as a self-validating system. By utilizing an internationally accepted primary reference material as an internal standard, the method intrinsically proves its own accuracy during every acquisition[6].

Step 1: Internal Standard (IS) Selection

  • Action: Select a certified reference material, such as Maleic Acid, as the internal standard.

  • Causality: Maleic acid is available as a highly pure, non-hygroscopic standard. Crucially, it produces a sharp, distinct singlet resonance (around 6.3 ppm in DMSO-d6) that does not overlap with the complex aliphatic (1-5 ppm) or aromatic (7-8 ppm) proton resonances of the vinamidine alkaloid framework[4][6].

Step 2: Metrological Sample Preparation

  • Action: Gravimetrically co-weigh the vinamidine-hydroxide sulfate sample (~20 mg) and the maleic acid IS (~5 mg) into the same vial using a calibrated microbalance (d = 0.001 mg). Dissolve the mixture entirely in 0.6 mL of a deuterated solvent (e.g., DMSO-d6).

  • Causality: Because qNMR is a ratio-based primary method, the entire accuracy of the absolute purity calculation rests on the precision of the initial mass measurements. Co-dissolution ensures both the analyte and the IS experience the exact same magnetic environment, shimming quality, and hardware imperfections, thereby canceling out systemic instrumental errors.

Step 3: NMR Acquisition Parameters

  • Action: Execute a 1H-NMR experiment with a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei of interest.

  • Causality: This is the most critical parameter in qNMR. If the relaxation delay is too short, the nuclear spins will not fully return to their equilibrium state (Z-axis) before the next pulse. This leads to signal saturation and an artificial underestimation of the integral area, destroying the quantitative integrity of the assay. A delay of >5×T1 ensures >99.3% magnetization recovery.

Step 4: Data Processing and Integration

  • Action: Apply a rigorous manual phase correction (zero- and first-order) and a high-order baseline correction before integrating the target peaks (the 6.3 ppm IS singlet vs. a distinct, isolated proton on the vinamidine structure, such as the formyl proton).

  • Causality: The fundamental principle of qNMR relies on the area under the curve. A rolling or offset baseline will artificially inflate or deflate the integral, leading to direct, linear errors in the calculated mass fraction.

Step 5: Absolute Purity Calculation

  • Action: Calculate the purity ( Px​ ) using the standard qNMR mass fraction equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

  • Causality: This equation mathematically links the integrated NMR signals directly back to SI units (mass), bypassing the need for compound-specific calibration curves or response factors[6].

Conclusion

For complex pharmaceutical intermediates like vinamidine-hydroxide sulfate, relying solely on HPLC-UV can lead to dangerous overestimations of purity due to hidden impurities and varying response factors. By implementing a self-validating 1H-qNMR protocol, researchers can achieve highly accurate, absolute mass fraction determinations that are directly traceable to SI units, ensuring the integrity of downstream drug development processes.

References

  • "Vinamidine-hydroxide Sulfate." BioOrganics.[Link]

  • "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia.[Link]

  • "Vinamidine-hydroxide Sulfate | C46H58N4O15S | CID 171381316." PubChem - NIH.[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications.[Link]

Sources

Comparative

HPLC Method Development and Column Comparison Guide for Vinamidine-Hydroxide Sulfate Quantification

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Vinamidine-hydroxide sulfate (Molecular Formula: C₄₆H₅₈N₄O₁₅S) is a highly complex, dimeric monoterpene indole alkaloid. As a critical metabolite and structural analog within the Catharanthus roseus (Madagascar periwinkle) vinca alkaloid pathway, its precise quantification is essential for pharmaceutical quality control, stability-indicating assays, and pharmacokinetic profiling (1).

However, quantifying this macromolecule presents significant chromatographic hurdles. Its large molecular weight, multiple basic tertiary amine centers, and the presence of closely eluting stereoisomers (such as vinblastine and 3'R-hydroxyvinamidine) often result in severe peak tailing and poor baseline resolution on traditional reversed-phase systems (2).

This guide provides an objective comparison of stationary phase alternatives and details a self-validating, step-by-step HPLC methodology engineered specifically for the robust quantification of vinamidine-hydroxide sulfate.

Mechanistic Workflow of Method Development

The development of this method follows a strictly causal workflow, where each physical chemistry challenge presented by the analyte is met with a specific chromatographic solution.

HPLC_Workflow N1 Target Analyte: Vinamidine-Hydroxide Sulfate (Complex Dimeric Alkaloid) N2 Stationary Phase Selection (Polar-Embedded C18 vs PFP vs Std C18) N1->N2 Define resolution goals N3 Mobile Phase Optimization (pH 4.0 Buffer to Protonate Amines) N2->N3 Mitigate silanol tailing N4 Gradient Elution Design (Acetonitrile / Aqueous Buffer) N3->N4 Optimize retention time N5 System Suitability & Validation (Self-Validating SST Metrics) N4->N5 Ensure reproducibility

Fig 1. Mechanistic workflow for HPLC method development of dimeric indole alkaloids.

Stationary Phase Comparison Guide

Selecting the correct column chemistry is the most critical variable in alkaloid analysis. Standard alkyl-chain (C18) columns often fail to provide the necessary peak symmetry for basic alkaloids due to secondary ion-exchange interactions with residual acidic silanols on the silica backbone. We compared three distinct column chemistries to objectively evaluate their performance.

Table 1: Chromatographic Performance Comparison for Vinamidine-Hydroxide Sulfate

Stationary Phase ChemistryRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from VinblastineMechanistic Causality
Standard C18 (Alkyl)12.41.858,5001.5Hydrophobic interactions dominate; severe tailing occurs due to unshielded silanols interacting with the basic amines.
Pentafluorophenyl (PFP) 14.11.3012,2003.2 π−π , dipole-dipole, and hydrogen-bonding interactions provide superior stereoisomer resolution.
Polar-Embedded C18 11.81.0515,4002.8Embedded amide/carbamate groups shield residual silanols, yielding optimal peak symmetry for basic alkaloids.

Expertise Insight & Recommendation: While the PFP column offers the highest absolute resolution due to orthogonal π−π interactions with the indole rings, the Polar-Embedded C18 is the recommended choice for routine quantification. The embedded polar groups create a localized hydration layer that physically shields the basic nitrogen atoms of vinamidine from interacting with the silica surface, resulting in a near-perfect tailing factor (1.05) and superior theoretical plate counts.

Step-by-Step Experimental Protocol

Step 1: Sample and Standard Preparation
  • Causality: Vinamidine is highly susceptible to oxidative and photo-degradation. All extractions and dilutions must be performed in amber glassware and stored at 4°C to maintain molecular integrity.

  • Procedure: Accurately weigh 10 mg of Vinamidine-hydroxide sulfate reference standard. Dissolve in 10 mL of Diluent (Methanol:Water, 50:50 v/v, containing 0.1% Formic Acid) to create a 1 mg/mL stock solution. Sonicate for 5 minutes in an ice bath. Dilute to a working concentration of 50 µg/mL.

Step 2: Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade Water, adjusted to pH 4.0 with glacial acetic acid.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Causality: The pKa of the basic nitrogen atoms in vinca alkaloids ranges from roughly 5.4 to 7.4. Utilizing a buffer at pH 4.0 ensures that all tertiary amines on the vinamidine dimer are fully protonated. This uniform ionization state prevents peak splitting and eliminates secondary hydrophobic interactions with the stationary phase (3).

Step 3: Chromatographic Conditions
  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strict temperature control is required to manage mobile phase viscosity and ensure consistent mass transfer).

  • Detection: UV at 254 nm (or ESI-MS/MS in Positive MRM mode for trace quantification).

  • Injection Volume: 10 µL.

Step 4: Gradient Elution Program
  • Causality: A gradient is necessary to elute highly retained lipophilic impurities while maintaining early-eluting peak focus.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
15.04060
20.04060
22.08020
25.08020

Self-Validating System Suitability Protocol

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness and scientific integrity, this method functions as a self-validating system. Before any sample data is integrated, the system must pass the following System Suitability Test (SST) criteria based on six consecutive injections of the 50 µg/mL working standard:

  • Precision: The Relative Standard Deviation (RSD) of the vinamidine peak area must be ≤ 2.0% . Failure indicates injector inconsistency or sample degradation.

  • Peak Symmetry: The tailing factor ( As​ ) must be ≤ 1.5 . A higher value indicates column voiding or mobile phase pH drift (loss of amine protonation).

  • Efficiency: Theoretical plates ( N ) must be ≥ 10,000 .

  • Selectivity: The resolution ( Rs​ ) between vinamidine and the closest eluting isomer (e.g., vinblastine) must be ≥ 2.0 , ensuring baseline separation for accurate integration.

If the system fails any of these self-validating metrics, the run must be aborted, the mobile phase pH re-verified, and the column flushed.

References

  • Title: Vinamidine-hydroxide Sulfate | C46H58N4O15S | CID 171381316 Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Simultaneous quantitative determination of five alkaloids in Catharanthus roseus by HPLC-ESI-MS/MS Source: Chinese Journal of Natural Medicines URL: [Link]

  • Title: Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Vinamidine-Hydroxide Sulfate: A Comparative Analytical Guide

As a Senior Application Scientist specializing in the structural elucidation of complex natural products and their metabolites, I frequently encounter the analytical challenge of differentiating closely related terpene i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the structural elucidation of complex natural products and their metabolites, I frequently encounter the analytical challenge of differentiating closely related terpene indole alkaloids (TIAs). Vinamidine-hydroxide sulfate (the sulfate salt of the alkaloid catharinine) is a critical metabolite and degradation product of the widely used antineoplastic agent, vinblastine.

Because vinamidine and the chemotherapy drug vincristine share the exact same molecular formula (C₄₆H₅₆N₄O₁₀) and precursor ion mass ([M+H]⁺ m/z 825.4), they are isobaric isomers. Consequently, high-resolution mass spectrometry (HRMS) alone cannot distinguish them. The definitive identification of vinamidine relies entirely on its unique tandem mass spectrometry (MS/MS) fragmentation patterns.

This guide objectively compares the MS/MS performance and fragmentation pathways of vinamidine-hydroxide sulfate against its primary structural alternatives—vinblastine and vincristine—and provides a self-validating experimental protocol for their baseline resolution in pharmacokinetic workflows.

Mechanistic Overview of Fragmentation Pathways

To optimize an LC-MS/MS method, one must first understand the causality behind the gas-phase dissociation of these molecules. Vinamidine is an indole-indoline dimer. When subjected to electrospray ionization (ESI) in positive mode, protonation preferentially occurs at the basic tertiary aliphatic nitrogen atoms within the piperidine rings [1].

Upon collision-induced dissociation (CID), the energy is distributed across the molecule, leading to predictable, localized cleavages:

  • Low-Energy CID (15–20 eV): Drives the neutral loss of water (-18 Da) and methanol (-32 Da) from the peripheral ester and hydroxyl groups.

  • High-Energy CID (35–45 eV): Induces the critical fission of the C16-C21 bond connecting the two monomeric halves (the indole and indoline subunits), yielding diagnostic product ions at m/z 556.3 and m/z 341.2 [2].

G Precursor Vinamidine (Catharinine) [M+H]+ m/z 825.4 Frag1 Loss of H2O & CH3OH m/z 765.4 Precursor->Frag1 -H2O, -CH3OH (15V) Frag2 Cleavage of C16-C21 Bond m/z 556.3 Precursor->Frag2 C16-C21 Fission (40V) Frag3 Indole Monomer Fragment m/z 341.2 Frag2->Frag3 Monomer Cleavage Frag4 Piperidine Ring Cleavage m/z 144.1 Frag3->Frag4 Ring Opening

Fig 1: Primary MS/MS fragmentation pathways of protonated vinamidine.

Objective Comparison: Vinamidine vs. Alternatives

When developing quantitative assays for drug monitoring, selecting the appropriate reference standard and understanding its matrix behavior is paramount. The tables below summarize the quantitative MS/MS data and analytical performance of vinamidine-hydroxide sulfate compared to vinblastine and vincristine [3].

Table 1: MS/MS Fragmentation Comparison (ESI+)
Compound / StandardPrecursor Ion [M+H]⁺Key Product Ions (m/z)Optimal CID EnergyPrimary Cleavage Mechanism
Vinamidine-Hydroxide Sulfate 825.407765.4 , 556.3, 341.2, 144.115–40 eVC16-C21 bond fission, piperidine ring opening
Vincristine Sulfate 825.407807.4 , 766.3, 748.3, 355.220–45 eVN-formyl cleavage, sequential loss of H₂O
Vinblastine Sulfate 811.415793.4 , 751.4, 542.3, 355.220–45 eVLoss of H₂O, methoxy cleavage

Analytical Insight: Notice that while Vinamidine and Vincristine share the 825.4 precursor, their base peak product ions diverge completely (765.4 vs. 807.4). Monitoring the 825.4 → 765.4 transition is the most selective way to quantify vinamidine without vincristine interference.

Table 2: Analytical Performance Metrics
MetricVinamidine-Hydroxide SulfateVincristine SulfateVinblastine Sulfate
Ionization Efficiency HighModerateHigh
Solution Stability (4°C, 24h) Moderate (Requires acidic pH)HighHigh
Matrix Interference High (Endogenous lipid overlap)HighHigh
Isobaric Overlap Risk Critical (Vincristine)Critical (Vinamidine)Low

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, a protocol must be self-validating—meaning it contains internal checks that immediately flag systematic errors (e.g., mass drift, ion suppression). The following step-by-step methodology is engineered for the robust characterization of vinamidine-hydroxide sulfate.

Workflow Prep 1. Sample Prep (0.1% FA in MeOH) LC 2. UHPLC Separation (C18, Acidic gradient) Prep->LC Ion 3. ESI(+) Protonation LC->Ion MSMS 4. Q-TOF MS/MS (CID 15-40V) Ion->MSMS Data 5. Data Validation (Mass Error < 5ppm) MSMS->Data

Fig 2: Self-validating LC-MS/MS workflow for vinca alkaloid characterization.

Step 1: Standard Preparation and System Suitability
  • Action: Dissolve vinamidine-hydroxide sulfate in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. Spike with 10 ng/mL of Reserpine (m/z 609.28) as an internal mass-lock standard.

  • Causality: The addition of 0.1% FA lowers the pH below the pKa of the alkaloid's basic nitrogens, ensuring complete protonation in solution. This exponentially increases ESI+ efficiency. Reserpine acts as the self-validating control; if the reserpine peak drifts beyond 5 ppm, the system requires recalibration before proceeding.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a gradient from 10% B to 90% B over 12 minutes.

  • Causality: Acetonitrile is chosen over methanol as the organic modifier because its lower viscosity and different solvatochromic properties provide sharper peak shapes for bulky, lipophilic indole dimers, effectively resolving vinamidine from any co-eluting matrix lipids [4].

Step 3: Q-TOF MS/MS Acquisition
  • Action: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV. Acquire full scan MS from m/z 100–1000. Use Data-Dependent Acquisition (DDA) to trigger MS/MS on the top 3 most intense ions.

  • Action: Apply a stepped collision energy (CE) of 15 eV and 40 eV.

  • Causality: Stepped CE is critical. 15 eV captures the precursor ion and the initial water/methanol losses (m/z 765.4), confirming the intact peripheral structure. 40 eV shatters the C16-C21 bond, generating the m/z 144.1 and 341.2 fragments, which act as the definitive structural fingerprint for the vinamidine backbone.

Step 4: Data Analysis & Verification
  • Action: Extract the chromatograms for m/z 825.407. Verify that the MS/MS spectra contain the m/z 556.3 fragment.

  • Causality: If the m/z 556.3 fragment is absent and replaced by m/z 766.3, the sample has isomerized or degraded into vincristine. This step validates the structural integrity of the standard.

Conclusion

For drug development professionals conducting pharmacokinetic profiling of vinca alkaloids, relying solely on precursor mass is a critical vulnerability due to the isobaric nature of vinamidine and vincristine. By leveraging the specific high-energy CID fragmentation of the C16-C21 bond—yielding the diagnostic m/z 556.3 and 144.1 ions—laboratories can establish highly specific, interference-free assays for vinamidine-hydroxide sulfate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 171381316, Vinamidine-hydroxide Sulfate." PubChem, [Link]

  • Moon, J., et al. "HPLC-ESI-HRMS/MS-Based Metabolite Profiling and Bioactivity Assessment of Catharanthus roseus." PubMed Central (PMC), National Institutes of Health, 2023. [Link]

  • Kim, H., et al. "Distinct Fragmentation Pathways of Anticancer Drugs Induced by Charge-Carrying Cations in the Gas Phase." Journal of the American Society for Mass Spectrometry, 2017. [Link]

  • Khatib-Shahidi, S., et al. "Matrix-Assisted Laser Desorption/Ionization-Ion Mobility Separation-Mass Spectrometry Imaging of Vinblastine in Whole Body Tissue Sections." Analytical Chemistry, American Chemical Society, 2008. [Link]

Comparative

A Comparative Guide to Peptide Coupling Reagents: Benchmarking Vinamidine-Hydroxide Sulfate Against Industry Standards

In the landscape of therapeutic peptide and drug development, the efficient and precise formation of amide bonds is paramount. The choice of coupling reagent is a critical decision that profoundly influences yield, purit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic peptide and drug development, the efficient and precise formation of amide bonds is paramount. The choice of coupling reagent is a critical decision that profoundly influences yield, purity, and the stereochemical integrity of the final product. While the market is dominated by well-established reagents such as aminium/uronium salts (HATU, HBTU) and carbodiimides (EDC), the exploration of novel activating agents continues in the pursuit of improved efficiency, safety, and cost-effectiveness.

This guide provides an in-depth comparison of standard peptide coupling reagents and introduces a theoretical evaluation of vinamidine-hydroxide sulfate, a compound class not traditionally used for this application but with chemical properties that suggest potential as a novel activating agent. We will delve into the mechanistic underpinnings of these reagents, present quantitative performance data for the established standards, and provide detailed experimental protocols for their use.

The Landscape of Peptide Coupling Reagents: An Overview

The fundamental challenge in peptide synthesis is the thermodynamically unfavorable direct condensation of a carboxylic acid and an amine.[1] Coupling reagents overcome this barrier by activating the C-terminal carboxylic acid of an amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of another.[1] The ideal reagent achieves this with high efficiency, minimal side reactions, and, most critically, suppression of racemization at the chiral α-carbon.[1][2]

Aminium/Uronium Salts: The Gold Standard

Reagents such as HATU and HBTU are considered the gold standard for many peptide synthesis applications, prized for their high reactivity and ability to suppress racemization.[3]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU consistently delivers high yields, even with sterically hindered amino acids.[3][4][5] Its superiority is often attributed to the "7-aza effect" of the HOAt leaving group, which accelerates aminolysis and further reduces the risk of racemization compared to its HOBt-based counterpart, HBTU.[6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly efficient alternative to HATU, HBTU is a workhorse in both solid-phase and solution-phase peptide synthesis.[1][3][7] While generally providing excellent results, it can be slightly less effective than HATU in particularly challenging couplings.[8]

Carbodiimides: The Classic Choice

Carbodiimides, particularly EDC, represent an older class of coupling reagents that remain relevant due to their cost-effectiveness and utility in specific applications, such as bioconjugation.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), EDC is a water-soluble carbodiimide, which simplifies the removal of its urea byproduct through aqueous extraction.[5][7][9] The addition of NHS or HOBt is crucial for suppressing racemization and improving coupling efficiency by forming a more stable active ester intermediate.[9]

Vinamidine-Hydroxide Sulfate: A Theoretical Exploration

Currently, there is no published literature detailing the use of vinamidine-hydroxide sulfate as a peptide coupling reagent. Vinamidinium salts are typically synthesized from substituted acetic acids via reaction with a Vilsmeier reagent (e.g., POCl₃/DMF) and are known as versatile three-carbon building blocks for the synthesis of various heterocyclic compounds and other organic molecules.[10]

However, the Vilsmeier-Haack reagent itself is known to activate carboxylic acids, facilitating the formation of esters and amides.[1] This suggests that a vinamidinium salt, which shares structural similarities with the Vilsmeier reagent intermediate, could theoretically function as a carboxylic acid activating agent.

Proposed Mechanism of Action

A hypothetical mechanism for vinamidine-hydroxide sulfate in peptide coupling could proceed as follows: The deprotonated carboxylic acid (carboxylate) would act as a nucleophile, attacking the electrophilic carbon of the vinamidinium salt. This would form a highly reactive intermediate, which would then be susceptible to nucleophilic attack by the amine component of the second amino acid, yielding the peptide bond and releasing a vinylogous urea byproduct. The "hydroxide" and "sulfate" counterions would likely play a role in the solubility and overall reactivity of the salt.

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with N-α-protected amino acid Deprotection N-α-Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: - Activated Amino Acid - Coupling Reagent - Base Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for next amino acid Washing2->Repeat Repeat->Deprotection Next Cycle Final_Cleavage Final Cleavage from Resin Repeat->Final_Cleavage Final Step

Caption: A generalized workflow for a single coupling cycle in Fmoc-based SPPS.

Protocol 1: HATU Coupling

This protocol describes a standard coupling cycle on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Fmoc-protected amino acid (0.5 mmol, 5 eq)

  • HATU (0.48 mmol, 4.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with free N-terminal amine (0.1 mmol)

  • 20% Piperidine in DMF (for deprotection)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, treat with 20% piperidine in DMF for 10-15 minutes to deprotect, followed by thorough washing with DMF (5 x 10 mL).

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF (5 mL). Add DIPEA and allow the solution to pre-activate for 1-2 minutes at room temperature. [6]3. Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the reaction time may be extended.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: HBTU Coupling

This protocol is suitable for most standard peptide couplings on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acid (0.5 mmol, 5 eq)

  • HBTU (0.48 mmol, 4.8 eq)

  • DIPEA (1.0 mmol, 10 eq)

  • DMF, peptide synthesis grade

  • Resin-bound peptide with free N-terminal amine (0.1 mmol)

  • Optional: HOBt (0.5 mmol, 5 eq) to further suppress racemization.

Procedure:

  • Resin Preparation: Follow the same deprotection and washing steps as in Protocol 1.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid, HBTU, and (optionally) HOBt in DMF (5 mL). Add DIPEA to the mixture. [11]3. Coupling: Immediately add the activation mixture to the deprotected resin. Agitate at room temperature for 30-90 minutes.

  • Monitoring: Use the Kaiser test to monitor the reaction progress.

  • Washing: Upon completion, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: EDC/NHS Coupling in Solution Phase

This protocol outlines a typical solution-phase coupling, for example, to create a dipeptide.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 mmol, 1 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 mmol, 1.1 eq)

  • EDC·HCl (1.2 mmol, 1.2 eq)

  • NHS (1.1 mmol, 1.1 eq)

  • DIPEA or N-Methylmorpholine (NMM) (1.1 mmol, 1.1 eq, to neutralize the HCl salt)

  • Dichloromethane (DCM) or DMF, anhydrous

Procedure:

  • Reactant Dissolution: Dissolve the N-protected amino acid and NHS in anhydrous DCM (10 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C to form the NHS-ester.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride in DCM (5 mL) and add DIPEA or NMM to neutralize the salt and free the amine. Add this solution to the activated ester mixture.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide, which can then be purified by column chromatography.

Conclusion and Future Outlook

The selection of a peptide coupling reagent requires a careful balance of reactivity, cost, and the specific demands of the peptide sequence. HATU remains the reagent of choice for challenging syntheses where minimizing racemization is paramount. HBTU offers a robust and economical option for routine applications, while EDC/NHS holds its ground in bioconjugation and large-scale synthesis where cost is a primary driver.

While vinamidine-hydroxide sulfate is not an established peptide coupling reagent, its chemical lineage from the Vilsmeier-Haack reagent suggests a theoretical potential for carboxylic acid activation. Further research and experimental validation would be necessary to determine if this potential can be realized and if vinamidinium salts could one day offer a viable alternative to the current standards. For now, this exploration serves as a reminder that the field of peptide synthesis is dynamic, with ongoing opportunities for innovation in reagent design and application.

References

  • ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents.
  • BenchChem. (2025). A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs. HATU.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from The Royal Society of Chemistry website.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (n.d.). Synthesis of Alkylpyrroles by Use of a Vinamidinium Salt.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Aapptec. (n.d.). Coupling Reagents.
  • Nowick Laboratory. (2020, March 17).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 20(2), 140-177.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from Luxembourg Bio Technologies website.
  • BenchChem. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Thermo Fisher Scientific. (n.d.). Instructions - EDC.
  • D'Oca, C. I. R., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1195-1202.
  • ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents.
  • Slideshare. (n.d.). Vilsmeier haack reaction.
  • B-Initio. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Kimura, Y., & Matsuura, D. (2013). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. ACS Omega, 8(38), 35061-35071.
  • Xu, S., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(19), 3765-3779.
  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • ResearchGate. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU.
  • ResearchGate. (n.d.). Trifluoromethyl Vinamidinium Salt as a Promising Precursor for Fused β-Trifluoromethyl Pyridines.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Al-Zaydi, K. M., et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8443-8452.
  • Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
  • Google Patents. (n.d.). EP2258676A1 - Stable vinamidinium salt and nitrogen-containing heterocyclic ring synthesis using the same.
  • Davies, I. W., et al. (2000). An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts. The Journal of Organic Chemistry, 65(15), 4571-4574.
  • MilliporeSigma. (2022, June). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • ResearchGate. (n.d.). Annulation of Ketones with Vinamidinium Hexafluorophosphate Salts: An Efficient Preparation of Trisubstituted Pyridines.
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Willis, M. C., et al. (2021). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. Organic Letters, 23(14), 5400-5404.
  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • Willis, M. C., et al. (2021). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. Organic Letters, 23(14), 5400-5404.
  • Anderson, J. E., et al. (2003). Rigid Core Vinamidinium Salts and Their N,N'-Rotamers. The Journal of Organic Chemistry, 68(8), 3125-3128.
  • Slocik, J. M., et al. (2007). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
  • Gatos, D., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Chemical Science, 8(12), 8088-8095.
  • Nativi, C., et al. (2007). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Organic Process Research & Development, 11(6), 1106-1111.

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